13,14-Dihydro-15-keto-PGE1
Beschreibung
15-Oxoprostaglandin E1 has been reported in Homo sapiens with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22973-19-9 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-OXOPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of 13,14-Dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1), a key metabolic pathway in the catabolism of prostaglandin E1. The document outlines the enzymatic cascade, presents relevant quantitative data, details experimental methodologies for the study of this pathway, and provides visual representations of the core processes.
Introduction
Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a potent lipid mediator involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. The biological activity of PGE1 is tightly regulated through its rapid metabolism to largely inactive products. The primary catabolic pathway involves a two-step enzymatic conversion to 13,14-dihydro-15-keto-PGE1. Understanding this pathway is crucial for the development of therapeutic agents that modulate prostaglandin signaling.
The Biosynthetic Pathway
The conversion of PGE1 to this compound is a rapid process primarily occurring in tissues with high enzymatic activity, such as the lungs, kidneys, and placenta.[1] This metabolic cascade involves two key enzymes:
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15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step, the oxidation of the biologically active 15-hydroxyl group of PGE1 to a 15-keto group, forming the intermediate 15-keto-PGE1.[2][3][4] This conversion results in a significant reduction in biological activity.[2]
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15-Ketoprostaglandin Δ13-Reductase (Δ13-Reductase): Subsequently, this NADPH-dependent enzyme catalyzes the reduction of the double bond at the C13-C14 position of 15-keto-PGE1 to yield the final product, this compound.[5][6]
This two-step process effectively inactivates PGE1, preventing systemic effects and ensuring localized action.
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway.
| Parameter | Value | Organism/Tissue | Reference |
| Plasma Concentrations | |||
| Endogenous PGE1 | 1.2 - 1.8 pg/mL | Human | [7] |
| Endogenous 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 pg/mL | Human | [7] |
| Endogenous 15-keto-13,14-dihydro-PGE1 | 4.2 - 6.0 pg/mL | Human | [7] |
| PGE1 during infusion (60 µg over 120 min) | ~2x baseline | Human | [7] |
| 13,14-dihydro-PGE1 (PGE0) during PGE1 infusion | ~8x baseline | Human | [7] |
| 15-keto-13,14-dihydro-PGE1 during PGE1 infusion | ~20x baseline | Human | [7] |
| Enzyme Kinetics | |||
| Km of 15-PGDH for PGE2 | 0.4 µM | Human Placenta | [7] |
| Vmax of 15-keto-PGE1 15-ketoreductase | Varies significantly between individuals | Human Liver | |
| Km of 15-keto-PGE1 15-ketoreductase | Indistinguishable between individuals | Human Liver | |
| Enzyme Properties | |||
| Molecular Weight of 15-PGDH | ~50,000 Daltons | Human Placenta | [7] |
| Molecular Weight of 15-PGDH | 24,000 - 24,500 Daltons | Human Placenta | [2] |
| Molecular Weight of 15-Ketoprostaglandin Δ13-Reductase | ~55,000 - 57,000 Daltons | Bovine Iris-Ciliary Body | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.
Purification of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Human Placenta
Objective: To isolate and purify 15-PGDH for subsequent characterization and use in in vitro assays.
Methodology:
-
Homogenization: Human placental tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT).[4][9]
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 30 minutes to remove cellular debris.[7]
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for 15-PGDH.
-
Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:
-
Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2][7]
Assay of 15-PGDH Enzyme Activity
Objective: To quantify the catalytic activity of 15-PGDH.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing:
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0).
-
β-Nicotinamide adenine dinucleotide (β-NAD) (e.g., 0.5 mM final concentration).
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Prostaglandin substrate (e.g., PGE1 or PGF2α, 0.2 mM final concentration).
-
-
Enzyme Addition: The reaction is initiated by adding the purified 15-PGDH enzyme or a tissue homogenate.
-
Spectrophotometric Measurement: The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculation of Activity: The specific activity is calculated based on the rate of NADH formation and the protein concentration of the enzyme sample.
Quantification of Prostaglandin Metabolites by Radioimmunoassay (RIA)
Objective: To measure the concentration of PGE1 and its metabolites in biological samples.
Methodology:
-
Sample Collection and Preparation: Blood samples are collected, and plasma is separated. For the measurement of the unstable metabolite 13,14-dihydro-15-keto-PGE2, plasma is alkalinized to convert it to a stable bicyclo derivative.[10]
-
Antibody and Radiolabeled Ligand: The assay utilizes a specific antibody raised against the target metabolite and a radiolabeled version of the metabolite (e.g., tritiated).[1][10]
-
Competitive Binding: The sample (containing the unlabeled metabolite) is incubated with the antibody and a known amount of the radiolabeled metabolite. The unlabeled metabolite in the sample competes with the radiolabeled metabolite for binding to the antibody.
-
Separation of Bound and Free Ligand: The antibody-bound radiolabeled metabolite is separated from the free radiolabeled metabolite.
-
Scintillation Counting: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Quantification: The concentration of the metabolite in the sample is determined by comparing the results to a standard curve generated with known concentrations of the unlabeled metabolite.
Quantification of Prostaglandin Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and specific method for the simultaneous quantification of multiple prostaglandin metabolites.
Methodology:
-
Sample Preparation: Biological fluids are subjected to solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.
-
Internal Standards: Deuterated internal standards for each analyte are added to the sample to account for variations in extraction efficiency and instrument response.
-
Liquid Chromatography (LC): The extracted sample is injected into an LC system, where the different prostaglandin metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS): The separated metabolites are introduced into a mass spectrometer. In the first stage (MS1), the precursor ions of the target analytes are selected. These ions are then fragmented in a collision cell, and the resulting product ions are detected in the second stage (MS2). This multiple reaction monitoring (MRM) provides high specificity.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Conclusion
The biosynthesis of this compound represents a critical pathway for the inactivation of prostaglandin E1. A thorough understanding of the enzymes involved, their kinetics, and the methods used to study this pathway is essential for researchers in academia and industry. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of PGE1 metabolism in health and disease and for the development of novel therapeutics targeting this pathway.
References
- 1. Radioimmunoassay for urinary metabolites of prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of human placental prostaglandin 15-hydroxydehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 7. Purification of an NAD+-dependent 15-hydroxyprostaglandin dehydrogenase from the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-Ketoprostaglandin delta 13-reductase activity in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 13,14-Dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dh-15k-PGE1) is a principal metabolite of prostaglandin E1 (PGE1), a biologically active eicosanoid involved in a myriad of physiological processes. While often categorized as an "inactive" metabolite, 13,14-dh-15k-PGE1 exhibits discernible, albeit weak, biological activity, particularly in the context of platelet function. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 13,14-dh-15k-PGE1, with a focus on quantitative data, experimental methodologies, and known signaling interactions. This document is intended to serve as a foundational resource for researchers in pharmacology, drug discovery, and related biomedical fields.
Introduction
Prostaglandin E1 (PGE1) is a potent signaling molecule with a short biological half-life, rapidly metabolized in vivo to various derivatives. The primary metabolic pathway involves oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the C13-C14 double bond by prostaglandin reductase to yield 13,14-dihydro-15-keto-PGE1.[1] This metabolite is generally considered to be biologically inactive, especially when compared to its parent compound.[2][3] However, specific in vitro studies have demonstrated that it retains some residual biological effects, most notably a weak inhibitory action on platelet aggregation.[2][4][5] This guide will delve into the specifics of this activity, present the available quantitative data, and outline the experimental protocols used for its characterization.
Quantitative Biological Data
The primary reported biological activity of this compound is the inhibition of ADP-induced platelet aggregation. The available quantitative data is summarized in the table below.
| Biological Activity | Assay System | Test Species | Agonist | IC50 | Reference |
| Inhibition of Platelet Aggregation | Isolated Platelet-Rich Plasma | Human | ADP | 14.8 µg/mL | [2][4][5] |
Note: The reported IC50 value indicates a significantly lower potency compared to the parent compound, PGE1.
Signaling Pathways
The direct signaling pathways of this compound are not well-elucidated, and it is largely considered to not be a significant agonist at major prostanoid receptors.
Prostaglandin Receptor Interaction
Data on the direct interaction of this compound with the family of prostanoid receptors (EP, DP, FP, IP, TP) is limited. However, studies on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 receptors and does not significantly induce adenylyl cyclase activity.[6] This suggests that this compound is also unlikely to be a potent agonist at these Gs-coupled receptors. Further research is required to definitively characterize its binding profile across all prostanoid receptor subtypes.
Interaction with Nitric Oxide (NO) Signaling
A study investigating the synergistic effects of PGE1 metabolites with the nitric oxide (NO) pathway on platelet aggregation found that this compound did not exhibit a synergistic or additive effect with NO in inhibiting ADP-induced platelet aggregation.[7] This is in contrast to another PGE1 metabolite, 13,14-dihydro-PGE1, which did show an additive effect.
The following diagram illustrates the metabolic pathway of PGE1 and the known interactions of its metabolites with the NO pathway in the context of platelet aggregation.
Caption: Metabolic conversion of PGE1 and the differential effects of its metabolites on platelet aggregation in the presence of nitric oxide.
Experimental Protocols
The following section details the general methodology for the key experiment cited in this guide.
ADP-Induced Platelet Aggregation Assay
This protocol describes the general procedure for measuring the in vitro effect of this compound on ADP-induced human platelet aggregation using light transmission aggregometry (LTA).
4.1.1. Materials and Reagents
-
Human whole blood from healthy, consenting donors who have abstained from anti-platelet medication.
-
3.2% or 3.8% Sodium Citrate (anticoagulant)
-
Adenosine Diphosphate (ADP)
-
This compound
-
Vehicle control (e.g., ethanol, DMSO, or saline, depending on the solubility of the test compound)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Spectrophotometer
4.1.2. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Collect whole blood into tubes containing sodium citrate and mix gently.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
Aspirate the PPP supernatant.
4.1.3. Aggregation Measurement
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Incubate the PRP at 37°C for a specified time (e.g., 5 minutes).
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 2-10 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control. The IC50 value is determined by testing a range of concentrations of the inhibitor.
The following diagram outlines the workflow for the ADP-induced platelet aggregation assay.
Caption: A step-by-step workflow for the in vitro assessment of platelet aggregation using light transmission aggregometry.
Conclusion
This compound, a major metabolite of PGE1, is predominantly characterized by its weak inhibitory effect on ADP-induced platelet aggregation. While often deemed "inactive" due to its significantly lower potency compared to its parent compound, this residual activity warrants consideration in studies of prostaglandin metabolism and function. Current evidence suggests a lack of significant interaction with key prostanoid receptors and no synergistic effect with the nitric oxide signaling pathway in platelets. For drug development professionals, the low intrinsic activity of this metabolite suggests it is unlikely to be a primary therapeutic target or a source of significant off-target effects. However, for researchers investigating the complete physiological and pathological roles of eicosanoids, a thorough understanding of the biological disposition and subtle activities of such metabolites remains a valuable area of inquiry. Further research is needed to fully elucidate its complete receptor interaction profile and to explore potential biological activities in other physiological systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diagnostica.cz [diagnostica.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
13,14-Dihydro-15-keto-PGE1 as a metabolite of PGE1
An In-depth Technical Guide on 13,14-Dihydro-15-keto-PGE1 as a Metabolite of Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), known pharmaceutically as Alprostadil, is a bioactive eicosanoid derived from dihomo-γ-linolenic acid (DGLA).[1][2] It exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation, making it a critical molecule in both health and disease.[2][3] The biological actions of PGE1 are transient, as it is rapidly metabolized into less active compounds upon circulation. The principal metabolic pathway involves a two-step enzymatic conversion leading to the formation of 13,14-dihydro-15-keto-prostaglandin E1 (15-keto-PGE0).
This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, comparative biological activity, and the analytical methods used for its quantification. This document is intended to serve as a resource for professionals engaged in prostaglandin research and the development of therapies involving PGE1.
Metabolic Pathway of PGE1
The metabolic inactivation of PGE1 is a rapid process, primarily occurring in the lungs, which can clear approximately 68% of PGE1 in a single pass.[4][5][6] The pathway involves two key enzymatic steps that transform the potent PGE1 molecule into its stable, largely inactive metabolite, this compound.
-
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the biologically critical 15-hydroxyl group of PGE1. This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE1.[7] The conversion to a 15-keto moiety results in a significant loss of biological activity. 15-PGDH is highly expressed in the lungs and colon and acts as a tumor suppressor by degrading prostaglandins like PGE2.[5][7][8]
-
Reduction by Prostaglandin Reductase: The intermediate, 15-keto-PGE1, is subsequently acted upon by a 15-oxoprostaglandin Δ13-reductase. This enzyme catalyzes the reduction of the double bond at the C13-C14 position.[5] This reduction results in the formation of the final major metabolite, this compound.
Biological Activity and Significance
While PGE1 is a potent signaling molecule, its metabolites exhibit substantially reduced biological activity. This compound is generally considered an inactive metabolite.[9][10] Its primary significance lies in its utility as a stable biomarker for measuring both endogenous production and the pharmacokinetic profile of administered PGE1.
Studies comparing the anti-platelet aggregation effects of PGE1 and its metabolites demonstrate this marked difference in potency. PGE1 is a strong inhibitor of ADP-induced platelet aggregation, whereas this compound is only weakly effective, requiring a much higher concentration to achieve inhibition.[9][10][11]
Due to its longer half-life and higher plasma concentrations relative to the parent compound, measuring this compound provides a more reliable indication of PGE1 turnover.[12][13]
Quantitative Data
Table 1: Plasma Concentrations of PGE1 and its Metabolites in Human Subjects
This table summarizes the plasma concentrations of PGE1 and its key metabolites in healthy male volunteers, both at baseline (endogenous levels) and during intravenous infusion of PGE1. The data highlights the significant increase in metabolite concentrations relative to PGE1 itself during administration.
| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (60 µg over 120 min) (pg/mL) | Fold Increase |
| Prostaglandin E1 (PGE1) | 1.2 - 3.0[12][13] | 3.0 - 10.0[13] | ~2x[12] |
| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 3.0[12][13] | 8.0 - 17.0[13] | ~8x[12] |
| This compound (15-keto-PGE0) | 2.0 - 15.0[13] | 115 - 205[13] | ~20x[12] |
Data compiled from studies utilizing highly sensitive GC-MS/MS methods.[12][13]
Table 2: Comparative Biological Activity on Platelet Aggregation
This table presents the half-maximal inhibitory concentration (IC50) or disabling concentration (ID50) values for PGE1 and its metabolites on ADP-induced platelet aggregation in human platelet-rich plasma, illustrating the significant drop in activity after metabolism.
| Compound | IC50 / ID50 | Relative Potency vs. PGE1 |
| Prostaglandin E1 (PGE1) | 8.25 ng/mL[11] | 100% |
| 13,14-dihydro-PGE1 (13,14-DH-PGE1) | 10.8 ng/mL[11] | 76.4%[11] |
| 15-keto-PGE1 (15-K-PGE1) | 16.2 µg/mL[11] | < 0.1% |
| This compound (15-K-13,14-DH-PGE1) | 14.8 µg/mL[9][10][11] | < 0.1% |
PGE1 Signaling Pathways (for Context)
To understand the impact of metabolism, it is essential to review the signaling mechanism of the parent compound. PGE1 mediates its effects by binding to four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[14][15] The binding affinity of PGE1 is generally equal to or slightly less than that of PGE2.[16] These receptors are coupled to different intracellular signaling cascades:
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C pathway.[14]
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][14] Many of the vasodilatory and anti-inflammatory effects of PGE1 are mediated through this pathway.
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. However, it has multiple splice variants that can also couple to Gs or Gq.[14][17]
The conversion of PGE1 to its 15-keto metabolites drastically reduces the ability to bind and activate these receptors, thereby terminating the signal.
Experimental Protocols
Quantification of PGE1 and Metabolites by GC-MS/MS
The quantification of PGE1 and its metabolites, including this compound, in biological matrices like plasma requires highly sensitive and specific analytical methods due to their low endogenous concentrations.[18] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a gold-standard technique for this purpose.[12][13]
Detailed Methodology:
-
Sample Collection & Internal Standard Spiking:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a deuterated internal standard for each analyte (e.g., [2H4]-PGE1, [2H4]-13,14-dihydro-15-keto-PGE1) to the plasma. This corrects for analyte loss during sample preparation and analysis.[13]
-
To prevent the degradation of keto-prostaglandins, immediate oximation of the ketone groups can be performed by adding an oximating solution.[19]
-
-
Solid-Phase Extraction (SPE):
-
Acidify the plasma sample to protonate the carboxylic acid groups of the prostaglandins.
-
Apply the sample to a C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering lipids.
-
Elute the prostaglandins with a more polar organic solvent, such as ethyl acetate or methyl formate.
-
-
Derivatization:
-
To improve chromatographic properties and mass spectrometric sensitivity, the extracted prostaglandins undergo derivatization.
-
Esterification: The carboxyl group is converted to a pentafluorobenzyl (PFB) ester.
-
Methoximation: The ketone groups (at C9 and C15) are converted to methoximes.[13]
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[13]
-
-
Purification (Optional):
-
Further purification of the derivatized sample can be achieved using thin-layer chromatography (TLC) to remove residual impurities before GC-MS/MS analysis.[13]
-
-
GC-MS/MS Analysis:
-
Inject the final derivatized sample into the GC-MS/MS system.
-
Gas Chromatography: Analytes are separated based on their volatility and interaction with the GC column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode, which is highly sensitive for electronegative PFB derivatives.
-
Use tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high specificity. This involves selecting a specific parent ion for each analyte and monitoring for a characteristic daughter ion.[13]
-
Conclusion
This compound is the primary, biologically inactive end-product of the rapid metabolic degradation of Prostaglandin E1. Its formation, driven by the sequential action of 15-PGDH and a prostaglandin reductase, effectively terminates the potent physiological signaling of the parent compound. While lacking significant intrinsic activity, its relative stability and abundance in circulation make it an invaluable and reliable biomarker for assessing the pharmacokinetics of therapeutic PGE1 and for studying endogenous PGE1 synthesis in various physiological and pathological contexts. The use of sophisticated analytical techniques, particularly mass spectrometry, is crucial for its accurate quantification, providing essential data for both basic research and clinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolic Degradation of Prostaglandin E1 in the Lung and Kidney of Rats in Endotoxin Shock 1 | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of 15-Hydroxyprostaglandin Dehydrogenase Increases Prostaglandin E2 in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 17. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Role of 13,14-Dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a primary metabolite of the biologically active eicosanoid, Prostaglandin E1 (PGE1). Formed through enzymatic oxidation and reduction, this compound has historically been considered biologically inactive. However, a comprehensive understanding of its formation, circulation, and potential subtle biological effects is crucial for researchers in pharmacology and drug development, particularly when studying the pharmacokinetics and efficacy of PGE1 and its analogs. This technical guide provides a detailed overview of the metabolic pathways, physiological concentrations, and analytical methodologies related to this compound, serving as a critical resource for the scientific community.
Introduction
Prostaglandin E1 (PGE1), also known as alprostadil, is a potent endogenous compound with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Its therapeutic applications are significant, particularly in the treatment of peripheral artery disease and erectile dysfunction. The biological activity of PGE1 is tightly regulated by its rapid metabolism into various downstream products. Among these, this compound is a major circulating metabolite. While generally regarded as inactive, its systemic concentrations can be substantially higher and more stable than the parent compound, making it a key analyte for pharmacokinetic studies of PGE1 administration[1]. This guide will delve into the core aspects of this compound, from its metabolic generation to its quantification and physiological relevance.
Metabolic Pathway of Prostaglandin E1
The metabolism of PGE1 is a rapid, multi-step enzymatic process primarily occurring in the lungs, but also in other tissues such as the kidney. The pathway leading to the formation of this compound is a critical component of PGE1 inactivation.
Enzymatic Conversion
The metabolic cascade involves two key enzymatic steps:
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of PGE1, forming 15-keto-PGE1. This initial step is rate-limiting and results in a significant loss of biological activity.
-
Reduction by 15-oxoprostaglandin Δ13-reductase: Subsequently, the double bond at C-13 is reduced by this enzyme, yielding the stable metabolite this compound[2].
Further metabolism through β- and ω-oxidation leads to the formation of urinary metabolites[2].
Metabolic Workflow Diagram
The following diagram illustrates the key steps in the metabolic inactivation of PGE1.
Physiological Role and Biological Activity
This compound is generally considered to be a biologically inactive metabolite of PGE1[3][4]. Its primary physiological role is as a product of PGE1 catabolism, and its presence in circulation and urine serves as an indicator of endogenous or administered PGE1 levels.
Receptor Binding and Signaling
Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 receptors, which are primary targets for PGE2[5][6]. The Ki values for 13,14-dihydro-15-keto-PGE2 binding to EP2 and EP4 receptors expressed in CHO cells were found to be 12 and 57 µM, respectively, and it did not induce adenylate cyclase activity at concentrations up to 38 µM[5][6]. By structural analogy, it is highly probable that this compound also exhibits a very low affinity for prostaglandin E receptors and does not significantly activate their downstream signaling pathways.
Effects on Platelet Aggregation
In contrast to the potent anti-platelet aggregation effects of PGE1, its metabolite this compound is a very weak inhibitor of ADP-induced platelet aggregation in human isolated platelet-rich plasma, with a reported IC50 of 14.8 µg/mL[4][7].
Quantitative Data
The concentration of this compound in biological fluids is a key parameter in pharmacokinetic studies of PGE1.
| Parameter | Value | Biological Matrix | Condition | Reference |
| Endogenous Plasma Concentration | 4.2 to 6.0 pg/mL | Human Plasma | Healthy Volunteers | [1] |
| Plasma Concentration after PGE1 Infusion (60 µg over 120 min) | ~20 times higher than placebo | Human Plasma | Healthy Volunteers | [1] |
| IC50 for Platelet Aggregation Inhibition | 14.8 µg/mL | Human Platelet-Rich Plasma | In vitro (ADP-induced) | [4][7] |
Experimental Protocols
Accurate quantification of this compound is essential for research and clinical applications. The following sections outline the principles of common analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the quantification of this compound.
5.1.1. Sample Preparation Workflow
5.1.2. Protocol Outline
-
Internal Standard Addition: A deuterated internal standard, such as this compound-d4, is added to the plasma sample to account for extraction losses and ionization variability[8][9].
-
Solid-Phase Extraction (SPE): The sample is acidified and passed through a C18 SPE cartridge. After washing, the analyte is eluted with an organic solvent.
-
Derivatization: To improve volatility and thermal stability for GC analysis, the keto groups are converted to oximes, and the hydroxyl group is silylated[10].
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of this compound metabolites. Commercial kits are available for this purpose.
5.2.1. Assay Principle
The assay is a competitive ELISA. A known amount of this compound conjugated to an enzyme is competed with the this compound in the sample for binding to a limited number of antibody-binding sites on a microtiter plate. The amount of color produced is inversely proportional to the concentration of this compound in the sample.
5.2.2. General Protocol for a Commercial ELISA Kit
-
Sample Preparation: Urine or plasma samples may require extraction and/or dilution as per the kit instructions[11].
-
Standard Curve Preparation: A series of standards of known this compound concentration are prepared.
-
Incubation: Standards and samples are added to the antibody-coated microtiter plate, followed by the addition of the enzyme-conjugated this compound. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.
-
Measurement: The absorbance of the wells is read using a microplate reader, and the concentration of this compound in the samples is determined by comparison to the standard curve.
Relevance in Disease
While this compound itself is largely inactive, its levels can be altered in various pathological conditions, reflecting changes in PGE1 synthesis or metabolism.
-
Peripheral Arterial Occlusive Disease: The therapeutic administration of PGE1 in these patients leads to a dose-dependent increase in plasma levels of this compound, which can be monitored to assess drug metabolism.
-
Inflammatory Conditions: As PGE1 has anti-inflammatory properties, monitoring its metabolite levels could provide insights into the inflammatory status, although this is an area requiring further research. For instance, levels of the related PGF2α metabolite are used as an index for inflammation[12].
-
Diabetic Ketoacidosis: Elevated plasma levels of the analogous metabolite 13,14-dihydro-15-keto-PGE2 have been observed in patients with diabetic ketoacidosis[13].
-
Cancer: Decreased levels of 13,14-dihydro-15-keto-PGE2 have been found in tumor tissue compared to adjacent non-cancerous tissue in non-small cell lung cancer patients, suggesting altered prostaglandin metabolism in cancer[5][6].
Conclusion
This compound is a crucial metabolite in the catabolism of PGE1. Although it possesses minimal intrinsic biological activity, its stable nature and high circulating concentrations relative to its parent compound make it an indispensable biomarker for pharmacokinetic studies of PGE1. The analytical methods detailed in this guide, particularly GC-MS and ELISA, provide the necessary tools for its accurate quantification. For researchers and drug development professionals working with PGE1 or related compounds, a thorough understanding of the physiological role and measurement of this compound is paramount for the successful interpretation of preclinical and clinical data. Further research into the subtle biological effects of this metabolite and its levels in a broader range of diseases may yet reveal additional physiological significance.
References
- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of PGE1 to 13,14-Dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of Prostaglandin E1 (PGE1) to its inactive metabolite, 13,14-dihydro-15-keto-PGE1. This metabolic pathway is a critical mechanism for the biological inactivation of PGE1 and is of significant interest in pharmacology and drug development. This document details the enzymes involved, their kinetics, experimental protocols for their study, and the relevant signaling pathways.
Introduction to PGE1 Metabolism
Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, exerts a wide range of physiological effects, including vasodilation and inhibition of platelet aggregation.[1] The biological activity of PGE1 is tightly regulated by its rapid metabolic inactivation. The primary pathway for this inactivation involves a two-step enzymatic process that converts PGE1 into this compound, a metabolite with significantly reduced biological activity.[2][3] This conversion is predominantly carried out by two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase.[4][5]
Key Enzymes in the Conversion Pathway
The enzymatic conversion of PGE1 to this compound is a sequential two-step process.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The initial and rate-limiting step in the catabolism of PGE1 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6] This conversion results in the formation of 15-keto-PGE1, a metabolite with greatly diminished biological activity.[2]
Prostaglandin Reductase 1 (PTGR1)
Following the action of 15-PGDH, the intermediate 15-keto-PGE1 is further metabolized by prostaglandin reductase 1 (PTGR1). This enzyme catalyzes the reduction of the 13,14-carbon-carbon double bond of 15-keto-prostaglandins, yielding this compound.[4][5] This final product is largely considered to be biologically inactive.[7][8] PTGR1 is an NADPH-dependent alkenal/one oxidoreductase.[9]
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic parameters for the enzymes involved in the conversion of PGE1 to this compound. It is important to note that kinetic data for PGE1 and its specific metabolites are limited; therefore, data for the closely related PGE2 are included for comparative purposes.
Table 1: Kinetic Parameters for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Substrate | Coenzyme | Km (µM) | Vmax (nmol/min/mg) | Enzyme Source | Reference |
| Prostaglandin E2 | NAD+ | 1 | 450 (nmol/min) | Human Placenta | [7] |
Note: The Vmax value from the reference is reported as 450 nmol/min for the overall forward reaction of the purified enzyme preparation.
Table 2: Kinetic Parameters for Prostaglandin Reductase 1 (PTGR1) / 15-Oxoprostaglandin 13-Reductase
| Substrate | Coenzyme | Km | Vmax | Enzyme Source | Reference |
| 15-keto-Prostaglandin E2 | NADPH | 1.8 µM | 1.9 µmol/min/mg | Recombinant Human PTGR1 | [4] |
| 15-keto-Prostaglandin E1 | NADH | ~10x higher than NADPH | ~3x higher than NADPH | Pig Lung | |
| 15-keto-Prostaglandin E1 | NADPH | Not specified | Not specified | Pig Lung | |
| This compound | Not applicable | Indistinguishable between subjects | Average 61.1 fmol/min/mg protein | Human Liver Cytosol |
Note: The study on human liver cytosol focused on interindividual variation and reported Vmax with indistinguishable Km values between subjects for the reduction of this compound.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes involved in PGE1 metabolism.
Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity
This protocol is based on a continuous spectrophotometric assay that monitors the production of NADH.
Principle: The activity of 15-PGDH is determined by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of PGE1 to 15-keto-PGE1.
Materials:
-
Recombinant human 15-PGDH
-
Prostaglandin E1 (PGE1) substrate solution
-
NAD+ solution
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a stock solution of PGE1 in ethanol. Dilute the PGE1 stock solution to the desired final concentration in the Assay Buffer.
-
Prepare a stock solution of NAD+ in the Assay Buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NAD+ solution (final concentration typically 0.5-1 mM)
-
PGE1 solution (final concentration to be varied for kinetic studies, e.g., 0.5-10 µM)
-
-
Initiate the reaction by adding a pre-determined amount of recombinant human 15-PGDH to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform control reactions lacking either the enzyme or the substrate to determine background rates.
Assay for Prostaglandin Reductase 1 (PTGR1) Activity
This protocol is based on an HPLC method for measuring the consumption of the 15-keto-prostaglandin substrate.[4]
Principle: The activity of PTGR1 is determined by quantifying the decrease in the substrate (15-keto-PGE1) concentration over time using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human PTGR1
-
15-keto-Prostaglandin E1 substrate solution
-
NADPH solution
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
Stop Solution: Acetonitrile
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Prepare a stock solution of 15-keto-PGE1 in ethanol. Dilute to the desired final concentration in the Reaction Buffer.
-
Prepare a stock solution of NADPH in the Reaction Buffer.
-
In a microcentrifuge tube, combine the Reaction Buffer, NADPH solution (final concentration typically 100-200 µM), and 15-keto-PGE1 solution (final concentration to be varied for kinetic studies). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of recombinant human PTGR1.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 5-20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution (acetonitrile).
-
Centrifuge the mixture at high speed for 5-10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV absorbance at a wavelength appropriate for 15-keto-PGE1 (e.g., ~220-230 nm).
-
-
Quantify the amount of remaining 15-keto-PGE1 by comparing the peak area to a standard curve.
-
Calculate the enzyme activity based on the amount of substrate consumed per unit time.
Visualizations: Pathways and Workflows
The following diagrams illustrate the enzymatic conversion pathway of PGE1 and its associated signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, cDNA cloning and expression of 15-oxoprostaglandin 13-reductase from pig lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interindividual variation in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-prostaglandin E1 in human liver and in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous spectrophotometric assay amenable to 96-well plate format for prostaglandin E synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Tissue Distribution of 13,14-Dihydro-15-keto-PGE1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), also known as alprostadil, is a potent lipid mediator with a wide range of physiological effects, including vasodilation and inhibition of platelet aggregation. Its therapeutic applications are, however, limited by its rapid metabolism in the circulation. The primary and most abundant metabolite of PGE1 is 13,14-dihydro-15-keto-prostaglandin E1 (PGE0). Understanding the tissue distribution of this major metabolite is crucial for a comprehensive pharmacokinetic and pharmacodynamic evaluation of PGE1-based therapies. This technical guide provides a detailed overview of the available data on the tissue distribution of 13,14-dihydro-15-keto-PGE1, the experimental protocols used for its quantification, and its interaction with relevant signaling pathways.
I. Metabolism and Plasma Pharmacokinetics
PGE1 undergoes rapid and extensive metabolism, primarily in the lungs, immediately upon entering the systemic circulation. The enzymatic conversion of PGE1 to this compound is a two-step process. First, the 15-hydroxyl group is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond by prostaglandin reductase. This rapid conversion results in significantly higher plasma concentrations of the metabolite compared to the parent compound after PGE1 administration.[1]
While specific quantitative data on the tissue distribution of this compound is limited, studies have consistently measured its plasma levels in various species, including humans and dogs. These studies demonstrate the rapid appearance and high concentration of the metabolite in the bloodstream following PGE1 administration.
Table 1: Plasma Concentrations of PGE1 and its Metabolite, this compound, in Human Plasma Following Intravenous Infusion of PGE1
| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion |
| PGE1 | 1.2 - 1.8 | ~2 times higher than endogenous levels |
| This compound | 4.2 - 6.0 | ~20 times higher than endogenous levels |
Data from a study in healthy male volunteers receiving a 120-minute intravenous infusion of 60 micrograms of PGE1.[1]
II. Tissue Distribution
Direct quantitative data on the concentration of this compound in various tissues such as the lung, kidney, liver, and brain is not extensively available in the current scientific literature. The rapid metabolism of PGE1, with the lungs being the primary site, suggests that the highest initial concentrations of the metabolite would likely be found in the pulmonary circulation and lung tissue.[2]
A study in neonatal pigs receiving high-dose inhaled PGE1 found that the lung tissue prostaglandin profiles, which would include this compound, were comparable between the study group and the control group. This suggests that while the lungs are a major site of metabolism, the metabolite is efficiently cleared and does not accumulate in the lung tissue, even at high doses of the parent compound.[3] Further research utilizing radiolabeled this compound or advanced mass spectrometry imaging techniques is needed to provide a more detailed quantitative map of its tissue distribution.
III. Experimental Protocols
The quantification of this compound in biological matrices requires highly sensitive and specific analytical methods due to its low endogenous concentrations and the presence of other structurally similar prostaglandins. The following are key experimental protocols cited in the literature for the analysis of prostaglandins and their metabolites.
A. Sample Collection and Preparation
-
Blood Collection: Whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at low temperatures to minimize enzymatic degradation.
-
Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer, often containing a prostaglandin synthesis inhibitor (e.g., indomethacin) to prevent ex vivo formation of prostaglandins.
-
Solid-Phase Extraction (SPE): This technique is commonly used to extract and concentrate prostaglandins from plasma and tissue homogenates, removing interfering substances.
B. Analytical Methods
-
Radioimmunoassay (RIA): Historically, RIA has been a widely used method for the quantification of prostaglandins. This technique relies on the competition between a radiolabeled prostaglandin and the unlabeled prostaglandin in the sample for a limited number of antibody binding sites. While sensitive, RIA can sometimes suffer from cross-reactivity with other prostaglandins.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly specific and sensitive method for the quantification of prostaglandins. It involves the derivatization of the analytes to make them volatile, followed by separation on a gas chromatograph and detection by a tandem mass spectrometer.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for prostaglandin analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously without the need for derivatization.[4][5][6][7]
IV. Signaling Pathways and Biological Activity
Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). Activation of these receptors triggers various downstream signaling cascades, leading to the physiological responses associated with PGE1.
Studies have shown that the metabolites of PGE1, including this compound, have a significantly lower affinity for EP receptors compared to the parent compound.[8][9] This suggests that this compound is largely a biologically inactive metabolite in terms of receptor-mediated signaling. Its primary role appears to be as a product of PGE1 inactivation and a marker of its metabolism. While some studies have reported weak inhibitory effects on platelet aggregation at high concentrations, these are generally not considered physiologically relevant.[10][11][12]
V. Visualizations
A. Metabolic Pathway of Prostaglandin E1
Caption: Metabolic conversion of PGE1 to its inactive metabolite.
B. Simplified Experimental Workflow for Metabolite Quantification
Caption: General workflow for prostaglandin metabolite analysis.
C. PGE1 Signaling Pathway Overview
Caption: PGE1 binds to EP receptors, its metabolite does not.
Conclusion
This compound is the principal and rapidly formed metabolite of prostaglandin E1. While its plasma pharmacokinetics have been characterized, demonstrating significantly elevated levels following PGE1 administration, comprehensive quantitative data on its distribution across various tissues remains limited. The available evidence suggests efficient metabolism and clearance, particularly by the lungs, without significant tissue accumulation. Further research employing advanced analytical techniques is necessary to fully elucidate the tissue-specific distribution of this major metabolite, which will contribute to a more complete understanding of the overall disposition of PGE1 in the body. The general consensus is that this compound is a biologically inactive metabolite, with its significance primarily lying in its role as an indicator of PGE1 metabolism.
References
- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. LIPID MAPS [lipidmaps.org]
- 10. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
The Signaling Cascade of 13,14-Dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1) is a bioactive lipid mediator involved in a wide array of physiological processes. Its biological activity is tightly regulated through metabolic inactivation. A primary route of PGE1 metabolism involves its conversion to 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1). This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its formation and limited biological activity, in the context of a signaling cascade. Despite being a major metabolite, current evidence suggests that this compound is largely inactive and does not trigger a significant signaling cascade. This guide summarizes the metabolic pathway, quantitative data on its bioactivity, and detailed experimental protocols for its assessment.
Introduction to Prostaglandin E1 and its Metabolism
Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the eicosanoid family of signaling molecules. It is synthesized from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. PGE1 exhibits potent biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation[1]. The actions of PGE1 are mediated by its interaction with specific G-protein coupled receptors (GPCRs), primarily the EP receptor subtypes, which in turn activate intracellular second messenger systems, such as cyclic adenosine monophosphate (cAMP)[1].
The potent and diverse effects of PGE1 necessitate a rapid and efficient mechanism for its biological inactivation. The primary route of PGE1 metabolism is through enzymatic oxidation and reduction, leading to the formation of metabolites with significantly reduced biological activity. The main and most stable metabolite of PGE1 is this compound[2]. Understanding the metabolic fate of PGE1 is crucial for elucidating its physiological roles and for the development of therapeutic agents that target the prostaglandin signaling pathway.
The Metabolic Pathway of this compound Formation
The conversion of PGE1 to its inactive metabolite, this compound, is a two-step enzymatic process that occurs rapidly in various tissues, particularly the lungs.
Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The initial and rate-limiting step in PGE1 inactivation is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE1 to 15-keto-PGE1.
Step 2: Reduction by 15-Oxoprostaglandin 13-Reductase (PTGR1)
Subsequently, the double bond at the C-13 and C-14 positions of 15-keto-PGE1 is reduced by the enzyme 15-oxoprostaglandin 13-reductase, also known as prostaglandin reductase 1 (PTGR1). This reduction yields the stable and biologically inactive metabolite, this compound.
The following diagram illustrates the metabolic pathway from PGE1 to this compound.
Biological Activity and Signaling Cascade of this compound
Current scientific literature indicates that this compound is a biologically inactive metabolite of PGE1[2][3]. Extensive studies on its signaling properties have not revealed a specific receptor or a downstream signaling cascade that it potently activates.
The only reported biological activity for this compound is a very weak inhibition of ADP-induced platelet aggregation in human isolated platelet-rich plasma. This effect is significantly less potent than that of the parent compound, PGE1[2][3]. A study by Katzenschlager et al. (1992) reported an IC50 value for this inhibitory effect[4].
Quantitative Data
| Compound | Biological Activity | Assay System | IC50 | Reference |
| This compound | Inhibition of ADP-induced platelet aggregation | Human isolated platelet-rich plasma | 14.8 µg/mL | [2][3][4] |
Given the high micromolar concentration required to elicit a weak biological response, it is generally accepted that this compound does not have a significant physiological signaling role. It is considered the terminal, inactive product of PGE1 metabolism.
Experimental Protocols
To assess the biological activity of this compound, a platelet aggregation assay is the most relevant experimental approach, based on the available literature. Below is a generalized protocol for determining the IC50 value of a compound for the inhibition of ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Protocol: Platelet Aggregation Assay by Light Transmission Aggregometry
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.
-
Anticoagulant: 3.2% or 3.8% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
-
Pipettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP (supernatant).
-
Platelet Count Adjustment: a. Determine the platelet count in the PRP. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: a. Set the aggregometer to 37°C. b. Calibrate the aggregometer using adjusted PRP for 0% aggregation and PPP for 100% aggregation.
-
Inhibition Assay: a. Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar. b. Add various concentrations of this compound or vehicle control (e.g., DMSO or ethanol) to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring. c. Induce platelet aggregation by adding a fixed concentration of ADP (a concentration that induces submaximal aggregation, to be determined in preliminary experiments). d. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The maximum percentage of aggregation for each concentration of the inhibitor is determined. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
The following diagram illustrates the general workflow for the platelet aggregation assay.
Conclusion
This compound is the primary, stable metabolite of the potent signaling molecule PGE1. Its formation, through the sequential action of 15-PGDH and PTGR1, represents a critical step in the termination of PGE1 signaling. Despite being a major metabolite, the current body of evidence strongly indicates that this compound is biologically inactive. It does not appear to interact with specific receptors to initiate a downstream signaling cascade. The only reported biological effect is a weak inhibition of platelet aggregation at high concentrations, which is unlikely to be physiologically relevant. Therefore, for researchers, scientists, and drug development professionals, this compound should be considered an inactive end-product of PGE1 metabolism. Further research into this molecule would likely focus on its utility as a biomarker for PGE1 production and turnover in various physiological and pathological states.
References
The Discovery and Isolation of 13,14-Dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13,14-Dihydro-15-keto-PGE1, a primary metabolite of the biologically active eicosanoid, Prostaglandin E1 (PGE1). Historically considered inactive, this metabolite is a crucial indicator of endogenous PGE1 production and metabolism. This document details the metabolic pathway of PGE1, outlines the experimental protocols for the isolation and quantification of this compound, and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the metabolic pathway and a general experimental workflow for its analysis from biological matrices.
Introduction
Prostaglandin E1 (PGE1), a member of the prostaglandin family of lipid compounds, is a potent endogenous vasodilator with a wide range of physiological effects, including the inhibition of platelet aggregation and modulation of inflammation.[1] Due to its short biological half-life, direct measurement of PGE1 in biological fluids is challenging. Consequently, the quantification of its more stable metabolites serves as a reliable index of its in vivo production and turnover. The principal metabolic pathway of PGE1 involves a two-step enzymatic conversion, leading to the formation of this compound. This guide delves into the specifics of this metabolite, from its initial discovery to modern analytical techniques.
The Metabolic Pathway of Prostaglandin E1
The metabolic inactivation of PGE1 is a rapid process, primarily occurring in the lungs, but also in other tissues such as the liver and kidneys.[2][3] The conversion of PGE1 to this compound involves two key enzymatic steps:
-
Oxidation: The first and rate-limiting step is the oxidation of the C-15 hydroxyl group of PGE1 to a ketone, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD) . This reaction yields the intermediate, 15-keto-PGE1.[3][4]
-
Reduction: Subsequently, the C-13,14 double bond of 15-keto-PGE1 is reduced by the enzyme 15-ketoprostaglandin Δ13-reductase , resulting in the formation of this compound.[3][5]
This metabolic cascade effectively terminates the biological activity of PGE1.
Discovery and Isolation
The foundational work on the metabolism of prostaglandins, including PGE1, was conducted by Hamberg and Samuelsson in the early 1970s.[2] Their research involved the administration of radiolabeled PGE1 to human subjects and subsequent analysis of urinary metabolites. The isolation and identification of these metabolites were achieved through a combination of chromatographic techniques.
Early Isolation Methodologies
The initial isolation of PGE1 metabolites from biological fluids like urine involved a multi-step process:
-
Solvent Extraction: Acidified urine was extracted with organic solvents such as ethyl acetate to separate the less polar prostaglandins and their metabolites from the aqueous phase.
-
Silicic Acid Chromatography: The crude extract was then subjected to silicic acid column chromatography, a technique that separates compounds based on their polarity.[6] By eluting the column with solvent gradients of increasing polarity, different fractions containing various prostaglandins and their metabolites could be collected.
-
Thin-Layer Chromatography (TLC): Further purification of the fractions was often achieved using thin-layer chromatography, which allows for the separation of closely related compounds.[7]
Modern Analytical and Experimental Protocols
Current methods for the quantification of this compound from biological samples, such as plasma and urine, rely on highly sensitive and specific mass spectrometry-based techniques.
Sample Preparation for Mass Spectrometry
A general workflow for the preparation of biological samples for LC-MS/MS or GC-MS/MS analysis is as follows:
-
Internal Standard Spiking: A deuterated internal standard, such as this compound-d4, is added to the sample to account for procedural losses and variations in instrument response.
-
Protein Precipitation and Solid-Phase Extraction (SPE): Proteins are precipitated with a solvent like acetone. The supernatant is then acidified and passed through a solid-phase extraction cartridge to isolate the prostaglandins and their metabolites.[8]
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group is typically methylated, and the keto groups are converted to methyloximes. The hydroxyl group is converted to a trimethylsilyl ether.[9]
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used method for the quantification of this compound.
-
Chromatographic Separation: The sample extract is injected onto a reverse-phase C18 column to separate the analyte from other components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode, and Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 353, and a common product ion for quantification is m/z 335.[8]
GC-MS/MS Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high sensitivity for the analysis of this compound.
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
Mass Spectrometric Detection: The mass spectrometer is used to detect and quantify the specific fragments of the derivatized analyte.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
| Parameter | Value | Reference |
| Molecular Formula | C20H34O5 | [10] |
| Molecular Weight | 354.5 g/mol | [10] |
| CAS Number | 5094-14-4 | [10] |
Table 1: Physicochemical Properties of this compound
| Biological Matrix | Condition | Concentration (pg/mL) | Reference |
| Human Plasma | Endogenous | 4.2 - 6.0 | [5] |
| Human Plasma | During PGE1 Infusion | 20-fold increase over endogenous | [5] |
Table 2: Plasma Concentrations of this compound
| Assay | IC50 Value | Reference |
| ADP-induced platelet aggregation in human platelet-rich plasma | 14.8 µg/mL | [10] |
Table 3: Biological Activity of this compound
Biological Significance and Signaling
This compound is generally considered a biologically inactive metabolite of PGE1. Its formation represents a key step in the termination of PGE1 signaling. While PGE1 exerts its effects through binding to specific G-protein coupled receptors (EP1-4), its metabolites, including this compound, have significantly reduced or no affinity for these receptors.[5]
However, it is worth noting that recent research on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, has suggested potential biological activity and interaction with EP receptors.[1] This raises the possibility of previously uncharacterized roles for these "inactive" metabolites that warrant further investigation.
Conclusion
The discovery and subsequent development of analytical methods for this compound have been instrumental in understanding the in vivo pharmacology of Prostaglandin E1. As a stable and primary metabolite, its measurement provides a reliable window into the endogenous production and catabolism of its potent parent compound. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of eicosanoid research and drug development. Further exploration into the potential, albeit subtle, biological activities of this metabolite may unveil new aspects of prostaglandin signaling and regulation.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. On the metabolism of prostaglandins E 1 and E 2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. HPGD - Wikipedia [en.wikipedia.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 13,14-Dihydro-15-keto-PGE1 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a potent lipid mediator, plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and inflammation. Due to its short half-life in circulation, direct measurement of PGE1 is often challenging. Therefore, quantifying its stable metabolites provides a more reliable indication of its endogenous production and metabolic activity. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) is a major inactive metabolite of PGE1. Monitoring its levels in plasma is critical for understanding the pharmacokinetics of administered PGE1 (alprostadil) and for studying physiological and pathological processes where PGE1 is implicated.
This document provides detailed application notes and protocols for the quantification of this compound in plasma using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Metabolic Pathway of PGE1
Prostaglandin E1 is enzymatically converted to its inactive metabolite, this compound, through a two-step process. First, the 15-hydroxyl group is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This is followed by the reduction of the 13,14-double bond by 15-oxoprostaglandin 13-reductase.[1]
References
Application Note: Quantitative Analysis of 13,14-Dihydro-15-keto-PGE1 in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in various physiological processes. Its biological activity is tightly regulated through metabolic inactivation. A key step in this process is the oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond to form 13,14-dihydro-15-keto-PGE1, a more stable and largely inactive metabolite.[1][2][3] Accurate quantification of this compound is crucial for pharmacokinetic studies and for understanding the metabolic clearance of PGE1 in various biological systems. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
Signaling and Metabolic Pathways
This compound is a product of the metabolic degradation of PGE1. This conversion is a two-step process that significantly reduces the biological activity of the parent compound. The metabolic pathway is illustrated below.
References
Application Notes and Protocols: 13,14-Dihydro-15-keto-PGE1 as a Biomarker for Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, is a potent bioactive molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2][3] Due to its short biological half-life, direct measurement of PGE1 for clinical and research purposes is challenging. Consequently, its more stable metabolites have emerged as potential biomarkers to reflect its endogenous production and metabolic activity. This document provides detailed application notes and protocols for the use of 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1), a major metabolite of PGE1, as a biomarker in various disease contexts.
Biological Significance and Rationale for Use as a Biomarker
PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway.[1] It exerts its biological functions by binding to specific E-prostanoid (EP) receptors on the cell surface.[1][4] Following its systemic release and action, PGE1 is rapidly metabolized, primarily in the lungs, to 15-keto-PGE1, which is then further converted to this compound. This metabolite is more stable in circulation, making it a more reliable indicator of in vivo PGE1 synthesis compared to the parent molecule.[5]
Altered levels of PGE1 and its metabolites are implicated in a variety of physiological and pathological processes, including cardiovascular diseases, inflammation, diabetes, and cancer. Therefore, accurate measurement of this compound can provide valuable insights into the underlying disease mechanisms and serve as a pharmacodynamic biomarker for therapies targeting the PGE1 pathway.
Data Presentation
Table 1: Reported Concentrations of Prostaglandin Metabolites in Disease States
| Biomarker | Disease State | Sample Type | Concentration | Reference |
| 13,14-dihydro-15-keto-PGE2 | Diabetic Ketoacidosis | Plasma | Elevated vs. normal fasting subjects | [6] |
| 13,14-dihydro-15-keto-PGE2 | Late Pregnancy | Plasma | ~40-60 pg/mL (basal) | [5] |
| 13,14-dihydro-15-keto-PGE2 | During Labor | Plasma | 1200-4100 pg/mL (peak) | [5] |
| 13,14-dihydro-15-keto-PGF2α | General Circulation | Plasma | 0.08–20 pmol/mL | [5] |
Note: Direct quantitative data for this compound in specific diseases is limited in the reviewed literature. The data for the structurally similar 13,14-dihydro-15-keto-PGE2 is presented to provide a comparative context for expected concentration ranges.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from commercially available ELISA kits for related prostaglandin metabolites and provides a general workflow. It is crucial to follow the specific instructions provided with the chosen commercial ELISA kit.
Materials:
-
Commercial 13,14-dihydro-15-keto-PGF2α ELISA Kit (structurally similar, may require antibody cross-reactivity validation for PGE1 metabolite)
-
Plasma samples collected in tubes containing anticoagulants (e.g., EDTA)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Extraction solvents (e.g., ethanol, hexane, ethyl acetate)
-
Evaporation system (e.g., nitrogen evaporator)
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Adjustable pipettes and repeating pipettor
-
UltraPure water
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify plasma samples to pH 3.5 with 1N HCl.
-
Activate a C18 SPE column by washing with ethanol followed by UltraPure water.
-
Load the acidified plasma sample onto the column.
-
Wash the column with UltraPure water followed by a non-polar solvent like hexane to remove lipids.
-
Elute the prostaglandins with a solvent like ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the ELISA buffer provided with the kit.
-
-
ELISA Procedure (Competitive Assay):
-
Prepare a standard curve using the provided 13,14-dihydro-15-keto prostaglandin standard. A typical range might be 2.3-5,000 pg/mL.[7]
-
Add standards and reconstituted samples to the wells of the microplate pre-coated with a capture antibody.
-
Add the tracer (e.g., prostaglandin conjugated to an enzyme like acetylcholinesterase).
-
Add the specific antibody to each well.
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., Ellman's Reagent) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of the target prostaglandin in the sample.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (typically 405-420 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Account for the initial sample dilution and extraction efficiency in the final concentration calculation.
-
Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a more specific and sensitive method for quantification.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase analytical column
-
Deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGE2-d4)
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Sample preparation reagents as described in the ELISA protocol (SPE)
Procedure:
-
Sample Preparation and Extraction:
-
Follow the same solid-phase extraction procedure as outlined in the ELISA protocol.
-
Spike the samples with a known amount of the deuterated internal standard before extraction to account for extraction losses and matrix effects.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte from other sample components using a gradient elution on the C18 column.
-
Detect the analyte and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PGE1 synthesis, metabolism, and major signaling pathways.
Caption: General workflow for biomarker measurement.
Discussion and Future Perspectives
The quantification of this compound holds promise as a valuable tool in both basic research and clinical drug development. Its stability compared to the parent PGE1 molecule makes it a more robust biomarker for assessing the activity of the PGE1 pathway. While direct evidence linking specific diseases to altered levels of this particular metabolite is still emerging, the known roles of PGE1 in various pathologies suggest a broad range of potential applications.
Future research should focus on establishing reference ranges for this compound in healthy populations and comprehensively profiling its levels in various diseases. Such studies will be crucial for validating its clinical utility as a diagnostic, prognostic, or pharmacodynamic biomarker. Furthermore, the development of highly specific and sensitive assays, particularly commercially available and validated ELISA kits, will facilitate the broader adoption of this biomarker in research and clinical settings.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 4. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Measuring 13,14-Dihydro-15-keto-PGE1 in Cell Culture: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative measurement of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1), a stable metabolite of Prostaglandin E1 (PGE1), in cell culture supernatants. Accurate measurement of this metabolite can provide a reliable indication of PGE1 production and metabolism in various cellular models.
Introduction
Prostaglandin E1 (PGE1) is a bioactive lipid involved in numerous physiological and pathological processes, including vasodilation, inflammation, and immune modulation.[1] Due to its short half-life in biological systems, direct measurement of PGE1 can be challenging. A more robust approach is to quantify its stable metabolites, such as this compound. This application note details two common and effective methods for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and specific method for quantifying antigens like this compound. This method is well-suited for processing a large number of samples. The protocol described below is based on commercially available kits designed to measure prostaglandin E metabolites.
Data Presentation: ELISA
| Parameter | Value | Reference |
| Assay Range | 0.39 - 50 pg/mL | [1] |
| Sensitivity (80% B/B0) | 2 pg/mL | [1] |
| Cross-Reactivity with this compound | 100% | [1] |
| Sample Type | Cell Culture Supernatant | [2] |
Experimental Protocol: ELISA
A. Sample Preparation and Handling
-
Sample Collection: Collect cell culture supernatant and centrifuge at 1,000 x g for 15 minutes to remove cellular debris.[3]
-
Storage: Assay samples immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[3]
-
Stability Considerations: 13,14-Dihydro-15-keto-PGE2, a closely related metabolite, is known to be unstable and can degrade depending on pH, temperature, and the presence of albumin.[4] It is crucial to maintain consistent and appropriate storage conditions.
B. Assay Procedure (Based on a Prostaglandin E Metabolite ELISA Kit)
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the provided this compound standard.
-
Plate Loading:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound tracer to each well.
-
Add the specific antibody to each well.
-
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 18 hours at 4°C).[5]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for the specified time (e.g., 90-120 minutes) to allow for color development.[5]
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength (e.g., 405-420 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: ELISA
References
Application Notes and Protocols for the Quantification of 13,14-Dihydro-15-keto-PGE1 using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) is a lipid autacoid involved in a wide range of physiological processes, including vasodilation and inflammation. Due to its rapid metabolism in vivo, direct measurement of PGE1 can be challenging. A more robust approach for assessing PGE1 production is the quantification of its stable metabolites. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a major metabolite of PGE1. Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies and for understanding the role of PGE1 in various physiological and pathological conditions.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, this compound-d4. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound-d4) is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to an extraction procedure to isolate the analyte and the internal standard. The extract is subsequently analyzed by LC-MS/MS. The chromatographic separation resolves the analyte from other matrix components, and the mass spectrometer detects and quantifies the analyte and the internal standard using multiple reaction monitoring (MRM). The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, thereby correcting for any losses during sample processing and variations in instrument performance.
PGE1 Metabolic Pathway
The following diagram illustrates the metabolic conversion of PGE1 to its inactive metabolite, this compound. Understanding this pathway is essential for interpreting the quantitative data in the context of PGE1's biological activity.
Caption: Metabolic conversion of active PGE1 to its inactive metabolite.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Reagents and Materials
-
This compound analytical standard
-
This compound-d4 internal standard
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human plasma or urine samples
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and may require optimization based on the specific laboratory setup and sample characteristics.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of this compound-d4 internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Acidification: Acidify the plasma sample to approximately pH 3 with 2% aqueous formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds. Follow with a wash using 1 mL of 10% aqueous methanol to remove less non-polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.2 | 335.2 | 15-25 |
| This compound-d4 | 357.2 | 339.2 | 15-25 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of this compound.
Caption: From sample to result: the analytical workflow.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a validated LC-MS/MS method for this compound.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² Value | Weighting |
| This compound | 0.1 - 100 | > 0.995 | 1/x |
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 0.1 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.03 ng/mL |
| Accuracy | Within ±15% of nominal concentration | 95 - 105% |
| Precision (Intra-day) | < 15% RSD | < 10% |
| Precision (Inter-day) | < 15% RSD | < 12% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated by internal standard | < 15% |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. This methodology is well-suited for pharmacokinetic studies, clinical research, and drug development applications where accurate measurement of PGE1 metabolism is required. Adherence to the detailed protocols and proper method validation are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for the Measurement of 13,14-Dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) is a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA) by the action of cyclooxygenase (COX) enzymes. It plays crucial roles in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Due to its short half-life, direct measurement of PGE1 in biological samples is challenging. Therefore, the quantification of its more stable metabolites, such as 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1), serves as a reliable indicator of endogenous PGE1 production and metabolism. This metabolite is formed by the enzymatic actions of 15-hydroxyprostaglandin dehydrogenase and Δ13-reductase.
These application notes provide detailed protocols for the sample preparation of this compound from various biological matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stability Considerations
Prostaglandins of the E-series, particularly those with a keto group, are susceptible to degradation. It is crucial to handle samples promptly and at low temperatures to minimize analyte loss. The stability of 13,14-dihydro-15-keto-PGE2, a closely related compound, is dependent on pH, temperature, and the presence of albumin.[3] To prevent degradation, samples should be collected with an anticoagulant (e.g., EDTA for plasma), immediately placed on ice, and processed as quickly as possible. For long-term storage, samples should be kept at -80°C. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can further prevent oxidative degradation.
Data Presentation
The following tables summarize typical performance data for the analytical methods used to measure this compound and related prostanoids.
Table 1: LC-MS/MS Method Performance for Prostanoid Analysis [4]
| Analyte | Limit of Detection (LOD) (pg) | Limit of Quantitation (LOQ) (pg) | Recovery (%) |
| This compound | 0.5 - 50 | 2 - 100 | 83 - 116 |
| Prostaglandin E1 (PGE1) | 0.5 - 50 | 2 - 100 | 83 - 116 |
| Prostaglandin E2 (PGE2) | 0.5 - 50 | 2 - 100 | 83 - 116 |
| 13,14-dihydro-15-keto-PGE2 | 0.5 - 50 | 2 - 100 | 83 - 116 |
Table 2: Solid-Phase Extraction (SPE) Recovery of Prostaglandins from Various Matrices [5]
| Analyte | Aqueous Solution (%) | Urine (%) | Plasma (%) | Tissue Homogenate (%) |
| Prostaglandin E2 (PGE2) | >95 | >90 | >90 | >90 |
| 15-keto-PGE2 | >95 | >90 | >90 | >90 |
| 13,14-dihydro-15-keto-PGE2 (PGEM) | 80 | >90 | >90 | >90 |
Note: Data for this compound is expected to be similar to its PGE2 counterpart.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Urine
This protocol is adapted from a method optimized for the extraction of various prostanoids from biological fluids.[4][5]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Ethanol
-
Hexane
-
Methyl Formate or Ethyl Acetate
-
0.1 M Hydrochloric Acid
-
Deionized Water
-
Internal Standard (e.g., this compound-d4)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples on ice.
-
To a 500 µL aliquot of the sample, add the internal standard.
-
Dilute the sample with water and adjust to a final methanol concentration of 15% (v/v) to a final volume of 3 mL.
-
Acidify the sample to pH 3.0 with 0.1 M hydrochloric acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.
-
Incubate on ice for 30 minutes and then centrifuge at 3000 rpm for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 10 mL of ethanol, followed by 10 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the clear supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.
-
-
Washing:
-
Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol, 20 mL of deionized water, and 10 mL of hexane to remove interfering substances.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 15 mL of methyl formate or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of an appropriate solvent (e.g., ethanol or the initial mobile phase of the LC-MS/MS system).
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue Homogenates
This protocol is based on a method for extracting prostanoids from brain tissue.[6]
Materials:
-
Acetone
-
Saline (0.9% NaCl)
-
Hexane
-
Chloroform
-
Formic Acid (2M)
-
Butylated Hydroxytoluene (BHT)
-
Internal Standard (e.g., this compound-d4)
-
Tenbroeck tissue grinder
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample and pulverize it under liquid nitrogen to a fine powder.
-
Homogenize the pulverized tissue in 3 mL of a 2:1 acetone/saline solution containing the internal standard and 0.005% BHT using a Tenbroeck tissue grinder.
-
-
Protein Precipitation and Initial Extraction:
-
Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Lipid Removal:
-
Wash the supernatant three times with 2 mL of hexane to remove neutral lipids. Vortex and centrifuge to separate the phases, discarding the upper hexane layer each time.
-
-
Acidification and Final Extraction:
-
Acidify the aqueous phase to pH 3.5 with 2M formic acid.
-
Extract the prostaglandins by adding 2 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the lower chloroform layer.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis as described in Protocol 1.
-
Visualizations
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the EP receptors.[7] PGE1 shares a similar cAMP signaling pathway with PGE2.[1][2] The binding of PGE1 to EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (camp), which in turn activates Protein Kinase A (PKA) and subsequent downstream signaling cascades. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium.[8]
Caption: PGE1 signaling through EP receptors.
Experimental Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflow for the preparation of biological samples for the analysis of this compound.
Caption: Sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle [mdpi.com]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 13,14-Dihydro-15-keto-PGE1 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin E1, a potent vasodilator and inhibitor of platelet aggregation. While often considered less active than its parent compound, emerging research indicates that 13,14-Dihydro-15-keto-PGE1 possesses biological activities of clinical interest, particularly in the realm of hemostasis and thrombosis. These application notes provide a comprehensive overview of its utility in clinical research, with a focus on its antiplatelet effects and synergistic interactions with nitric oxide (NO). Detailed protocols for relevant in vitro assays are also presented to facilitate further investigation.
Clinical Significance and Applications
The primary clinical research application of this compound centers on its role as a modulator of platelet function. Understanding its activity is crucial for evaluating the overall therapeutic effects of PGE1 administration and for the development of novel antiplatelet agents.
Key Research Areas:
-
Antiplatelet Activity: this compound has been shown to inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP). Although its potency is less than that of PGE1, its sustained presence as a metabolite suggests a potential contribution to the overall anti-thrombotic environment.
-
Synergism with Nitric Oxide: Research has highlighted a synergistic or additive effect between this compound and nitric oxide (NO) in inhibiting platelet aggregation.[1] This is of significant clinical relevance as NO is a key endogenous regulator of vascular tone and platelet reactivity. This synergistic action suggests that even at lower concentrations, the metabolite could play a significant role in preventing thrombosis in environments where NO is also present.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and related compounds on platelet aggregation.
Table 1: Inhibitory Concentration (IC50) of PGE1 Metabolites on ADP-Induced Platelet Aggregation
| Compound | IC50 (µg/mL) in Platelet-Rich Plasma (PRP) |
| This compound | 14.8[2][3] |
| 15-keto-PGE1 | 16.2[1] |
Table 2: Inhibitory Dose (ID50) of PGE1 and its Metabolite on ADP-Induced Platelet Aggregation
| Compound | ID50 (ng/mL) in Platelet-Rich Plasma (PRP) | Efficacy Relative to PGE1 (%) |
| PGE1 | 8.25[1] | 100 |
| 13,14-Dihydro-PGE1 | 10.8[1] | 76.4[1] |
Signaling Pathways
The antiplatelet effects of this compound are believed to be mediated through the cyclic adenosine monophosphate (cAMP) signaling pathway, while nitric oxide exerts its effects via the cyclic guanosine monophosphate (cGMP) pathway. The synergistic inhibition of platelet aggregation is a result of the crosstalk between these two pathways.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 13,14-Dihydro-15-keto-PGE1 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 13,14-Dihydro-15-keto-PGE1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dh-15-k-PGE1) is a major metabolite of prostaglandin E1 (PGE1). PGE1 is a potent biologically active lipid mediator involved in various physiological processes. Due to the short half-life of PGE1 in circulation, its metabolites, such as 13,14-dh-15-k-PGE1, are often measured as reliable indicators of endogenous PGE1 production and metabolism.
Q2: How stable is this compound in biological samples?
The stability of this compound is a critical consideration for accurate quantification. Its stability is influenced by temperature, pH, and the presence of enzymes and other proteins in the biological matrix. The related compound, 13,14-dihydro-15-keto-PGE2, is known to be unstable and undergoes dehydration and cyclization, particularly at non-neutral pH, with degradation accelerated in the presence of albumin.[1][2] Therefore, immediate processing or proper storage of samples is crucial.
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
For long-term storage, it is recommended to store biological samples (plasma, urine, tissue homogenates) at -80°C immediately after collection. For short-term storage, samples should be kept on ice and processed as quickly as possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), and acidification of the sample can help to minimize degradation. A stock solution of this compound in methyl acetate is reported to be stable for at least two years when stored at -20°C.[3]
Stability Data
The following tables summarize available stability data for PGE1 and its metabolites. While specific quantitative data for this compound in biological matrices is limited in the public domain, the stability of the parent compound, PGE1, provides valuable insights.
Table 1: Stability of PGE1 in Aqueous Solution [4][5]
| Concentration | Storage Vehicle | Temperature (°C) | Duration | Remaining Concentration (%) |
| 1.5 µg/mL | 10% Dextrose | 30 | 48 hours | ≥90.0 |
| 15 µg/mL | 10% Dextrose | 30 | 48 hours | ≥90.0 |
| 1.5 µg/mL | 10% Dextrose | 30 | 72 hours | 90.9 |
| 15 µg/mL | 10% Dextrose | 30 | 72 hours | 92.8 |
Table 2: Supplier's Stability Data for this compound [3]
| Compound | Formulation | Storage Temperature (°C) | Stability |
| This compound | A solution in methyl acetate | -20 | ≥ 2 years |
Experimental Protocols
A detailed methodology for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a composite based on established methods for prostaglandin analysis.[6][7][8]
1. Sample Preparation and Extraction
This workflow outlines the key steps for extracting this compound from biological samples prior to LC-MS/MS analysis.
-
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Deuterated internal standard (e.g., this compound-d4)
-
Formic acid or acetic acid for acidification
-
HPLC-grade acetonitrile, methanol, water, and ethyl acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw frozen biological samples on ice.
-
To a 500 µL aliquot of the sample, add the deuterated internal standard.
-
Acidify the sample to approximately pH 3-4 with formic acid or acetic acid.
-
For plasma or tissue homogenates, precipitate proteins by adding 2 volumes of ice-cold acetonitrile, vortex, and centrifuge at 4°C. Collect the supernatant.
-
Condition an SPE cartridge (e.g., C18, 100 mg) by washing with methanol followed by water.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analyte with an appropriate solvent, such as ethyl acetate or a higher concentration of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial LC mobile phase.
-
2. LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from isomers and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 353.2 | [Specific to instrument tuning] |
| This compound-d4 | 357.2 | [Specific to instrument tuning] |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue: High Variability in Results
-
Possible Cause: Inconsistent sample handling leading to variable degradation.
-
Solution: Standardize the time from sample collection to freezing and from thawing to extraction. Process all samples in a consistent manner.
-
-
Possible Cause: Incomplete protein precipitation.
-
Solution: Ensure the use of a sufficient volume of ice-cold acetonitrile and adequate vortexing and centrifugation time.
-
Issue: Peak Tailing or Broadening in Chromatogram
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause: Inappropriate reconstitution solvent.
-
Solution: Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Issue: No Internal Standard Signal
-
Possible Cause: Error in adding the internal standard.
-
Solution: Review the standard operating procedure for internal standard addition.
-
-
Possible Cause: Severe ion suppression affecting the internal standard.
-
Solution: Dilute the sample or improve the sample cleanup procedure to reduce matrix effects.
-
By following these guidelines and protocols, researchers can improve the accuracy and reliability of this compound quantification in biological samples. For further assistance, please consult the references provided.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-Dihydro-15-keto-PGE1 ELISA
Welcome to the technical support center for the 13,14-Dihydro-15-keto-PGE1 ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve assay accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
13,14-Dihydro-15-keto-prostaglandin E1 (PGE1) is a stable, inactive metabolite of Prostaglandin E1 (PGE1).[1][2][3] PGE1 is a bioactive lipid involved in various physiological processes, but it is rapidly metabolized in vivo. Therefore, measuring its stable metabolites, such as this compound, can provide a more accurate assessment of endogenous PGE1 production.
Q2: What is the principle of this ELISA?
This is a competitive enzyme-linked immunosorbent assay (ELISA). The assay is based on the competition between the this compound in your sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.
Q3: What sample types are compatible with this assay?
This ELISA is typically designed for use with various biological samples, including plasma, serum, urine, and cell culture supernatants. However, it is crucial to consult the specific kit insert for validated sample types and required dilutions. Sample purification or extraction may be necessary for complex matrices to remove interfering substances.
Q4: How should I store the kit and reagents?
Most ELISA kits should be stored at 2-8°C.[4] Individual components may have different storage requirements once opened or reconstituted. Always refer to the kit manual for specific storage instructions to ensure reagent stability. It is recommended to allow all reagents to reach room temperature (15-20 minutes) before use.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound ELISA.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Expired or improperly stored reagents. | Confirm the expiration dates on all reagents and ensure they have been stored according to the kit's instructions.[4] |
| Incorrect reagent preparation. | Double-check all calculations and dilutions for standards, controls, and other reagents. Ensure they were prepared in the correct order as specified in the protocol.[4] |
| Insufficient incubation times or incorrect temperature. | Adhere strictly to the incubation times and temperatures specified in the protocol. Avoid stacking plates during incubation to ensure uniform temperature distribution.[4] |
| Inadequate washing. | Ensure that the washing procedure is performed as described in the manual. Inefficient washing can lead to the removal of bound antibodies or conjugates. |
| Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before starting the assay.[4] |
| Degradation of the target analyte. | 13,14-Dihydro-15-keto-PGE2, a related compound, is known to be unstable in aqueous solutions, especially at high or low pH.[5] It is plausible that this compound shares this instability. Ensure proper sample handling and storage (frozen at -20°C or -80°C for long-term) to prevent degradation. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of washes or the soaking time during each wash step to remove unbound reagents effectively. Ensure all wells are completely aspirated after each wash. |
| Contaminated reagents or buffer. | Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh wash buffer for each assay. |
| Over-incubation. | Strictly follow the recommended incubation times. Over-incubation can lead to non-specific binding. |
| High concentration of detection reagent. | Ensure the enzyme conjugate is diluted correctly according to the protocol. |
| Cross-contamination between wells. | Be careful not to splash reagents between wells. Use a fresh plate sealer for each incubation step. |
Problem 3: Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper standard preparation. | Prepare fresh standards for each assay. Ensure accurate pipetting and serial dilutions. Vortex or mix each standard thoroughly before the next dilution. |
| Pipetting errors. | Use calibrated pipettes and pre-rinse the pipette tips with the reagent before dispensing. |
| Incorrect plate reader settings. | Ensure the plate reader is set to the correct wavelength as specified in the kit manual. |
| Standard curve does not fit the data. | Try a different curve-fitting model (e.g., four-parameter logistic fit) for data analysis. |
Problem 4: High Coefficient of Variation (CV) / Poor Replicates
| Possible Cause | Recommended Solution |
| Inconsistent pipetting. | Ensure consistent pipetting technique for all wells. Pipette samples and reagents to the bottom of the wells without touching the sides. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use. |
| Inconsistent washing. | Use an automated plate washer for better consistency if available. If washing manually, ensure equal treatment of all wells. |
| Temperature gradients across the plate. | Ensure the plate is incubated in a stable environment. Avoid placing the plate near vents or in direct sunlight. |
| Edge effects. | To minimize edge effects, you can fill the outer wells with buffer or a blank sample and not include them in the data analysis. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available prostaglandin ELISA kits. Note that these values are for related compounds and should be used as a general reference. Always refer to the specific kit's manual for the this compound ELISA for precise data.
| Parameter | PGE2 ELISA Kit | PGE Metabolite ELISA Kit | 13,14-dihydro-15-keto PGF2α ELISA Kit |
| Assay Range | 7.8-1,000 pg/mL | 0.39-50 pg/mL | 2.3-5,000 pg/ml[6][7] |
| Sensitivity (80% B/B0) | ~13 pg/mL | ~2 pg/mL | ~15 pg/mL[6][8] |
| Lower Limit of Detection (LLOD) | 11 pg/mL | Not specified | Not specified |
| Sample Type | Urine, plasma, tissue culture supernatants | Plasma, serum, urine | Plasma and other sample matrices |
Experimental Protocols
Below is a generalized protocol for a competitive ELISA. This is for illustrative purposes only. You must follow the protocol provided with your specific kit.
1. Reagent Preparation:
- Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
- Allow all reagents to reach room temperature before use.
2. Standard Dilution:
- Perform serial dilutions of the provided standard to create a standard curve. Use the same diluent for the standards as for the samples.
3. Assay Procedure:
- Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
- Add the enzyme-conjugated this compound to each well.
- Add the specific antibody to each well.
- Seal the plate and incubate for the specified time and temperature.
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- Add the substrate solution to each well and incubate in the dark for color development.
- Add the stop solution to terminate the reaction.
4. Data Analysis:
- Read the absorbance of each well at the recommended wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a competitive ELISA.
Prostaglandin E1 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E1 via its receptors.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common ELISA issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 13,14-Dihydro-15-keto-PGE1
Welcome to the technical support center for the quantification of 13,14-Dihydro-15-keto-PGE1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this key prostaglandin metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
Accurate quantification of this compound can be challenging due to its inherent chemical instability and the complexity of biological matrices. Below is a guide to help you troubleshoot common issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte Degradation: this compound is prone to dehydration and cyclization, especially at non-neutral pH and higher temperatures.[1][2] | - Ensure samples are processed immediately after collection and stored at -80°C. - Maintain a neutral pH during sample preparation. - Consider derivatization (e.g., oximation) to stabilize the keto groups.[1] |
| Inefficient Extraction: Poor recovery from the biological matrix. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for prostaglandins. - Use a deuterated internal standard to correct for extraction losses.[1] | |
| Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. | - Improve chromatographic separation to resolve the analyte from interfering compounds. - Employ a more rigorous sample clean-up procedure. - Use a matrix-matched calibration curve. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in extraction time, temperature, or solvent volumes. | - Standardize the entire sample preparation workflow. - Use automated liquid handlers for precise and repeatable liquid transfers. |
| Instrument Instability: Fluctuations in the LC-MS/MS system's performance. | - Perform regular system maintenance and calibration. - Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Suboptimal column chemistry, mobile phase composition, or gradient. | - Screen different C18 columns from various manufacturers. - Adjust the mobile phase pH and organic solvent composition. - Optimize the gradient elution profile for better peak focusing. |
| Column Overload: Injecting too much sample onto the column. | - Dilute the sample or reduce the injection volume. | |
| Contamination: Build-up of contaminants on the column or in the LC system. | - Implement a column washing step after each run. - Regularly flush the entire LC system. | |
| Inaccurate Quantification | Cross-reactivity (Immunoassays): The antibody may bind to structurally similar prostaglandins, leading to overestimation. | - Use a highly specific monoclonal antibody. - Confirm immunoassay results with a more specific method like LC-MS/MS. |
| Lack of a Suitable Internal Standard: Drifts in instrument response or sample processing are not adequately corrected. | - Utilize a stable isotope-labeled internal standard (e.g., this compound-d4) for the most accurate correction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound?
A1: The primary challenge is the chemical instability of the molecule. This compound can readily dehydrate and form a cyclic derivative, leading to inaccurate measurements.[1] To overcome this, it is crucial to handle samples quickly at low temperatures, maintain a neutral pH, and consider derivatization techniques like oximation to stabilize the ketone functionalities.[1]
Q2: What are the recommended storage conditions for samples containing this compound?
A2: Samples should be stored at -80°C immediately after collection to minimize degradation. For long-term stability of the analytical standard, it is recommended to store it at -20°C.[3]
Q3: Which analytical method is better for quantification: LC-MS/MS or immunoassay?
A3: Both methods have their advantages and disadvantages.
-
LC-MS/MS is highly specific and sensitive, allowing for the simultaneous quantification of multiple analytes and is considered the gold standard. However, it requires expensive instrumentation and significant method development.
-
Immunoassays (ELISA) are generally more cost-effective, have a higher throughput, and are simpler to perform. However, they can suffer from antibody cross-reactivity with other structurally related prostaglandins, potentially leading to overestimated concentrations.
The choice of method depends on the specific requirements of the study, such as the need for high specificity, the number of samples, and the available budget.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, can be minimized by:
-
Effective sample preparation: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Optimized chromatography: Using a high-resolution HPLC column and a suitable gradient to separate the analyte from matrix components.
-
Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the study samples.
Q5: What is derivatization and why is it useful for the analysis of this compound?
A5: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For this compound, derivatization, such as oximation of the ketone groups, is used to increase the stability of the molecule and prevent its degradation during sample processing and analysis.[1] This leads to more reliable and accurate quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework for the quantification of this compound in human plasma using LC-MS/MS. Optimization may be required for specific instruments and sample types.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard solution (this compound-d4).
-
Acidify the sample to pH 3 with 1 M formic acid.
-
Vortex and centrifuge at 3000 x g for 5 minutes to precipitate proteins.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Elute the analyte with 5 mL of methyl formate or an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be optimized)
-
This compound-d4: Precursor ion > Product ion (to be optimized)
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Troubleshooting logic for quantification issues.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 13,14-Dihydro-15-keto-PGE1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 13,14-Dihydro-15-keto-PGE1.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Low signal intensity or complete signal loss for this compound.
Possible Cause: Ion suppression due to co-eluting matrix components is a primary cause of reduced signal intensity.[1] Biological matrices like plasma and urine are complex and contain numerous endogenous substances that can interfere with the ionization of the target analyte.
Solutions:
-
Optimize Sample Preparation: A robust sample preparation method is the first and most critical step in reducing matrix effects.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. For prostaglandins, reverse-phase SPE (e.g., C18) is commonly used.[2][3]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to extract prostaglandins from biological fluids.[4]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing interfering matrix components compared to SPE or LLE.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.
-
Use a High-Efficiency Column: Employing a UPLC (Ultra-Performance Liquid Chromatography) column with a smaller particle size can provide better resolution and narrower peaks.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation of the analyte from the regions where matrix components elute.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d4, is highly recommended.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification based on the analyte-to-internal standard ratio.
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can lead to inconsistent ion suppression, resulting in poor reproducibility.
Solutions:
-
Implement a Consistent and Robust Sample Preparation Protocol: As highlighted above, a well-optimized SPE or LLE method will minimize the variability in matrix effects between samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.
Problem 3: Peak fronting, tailing, or splitting.
Possible Cause: These peak shape issues can be caused by various factors, including matrix effects that overload the analytical column or interfere with the chromatography.
Solutions:
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize Injection Volume: A smaller injection volume can sometimes alleviate column overload and improve peak shape.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Regular flushing or replacement of the guard column is recommended.
-
Ensure Mobile Phase Compatibility: Use high-purity, volatile mobile phase additives like formic acid or ammonium formate to ensure good chromatography and MS compatibility.[6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-extraction addition experiment. In this experiment, a known amount of the analyte is spiked into a blank, extracted matrix sample and also into a neat solvent. The peak area of the analyte in the matrix is then compared to the peak area in the neat solvent. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: Solid-phase extraction (SPE) is generally considered the most effective technique for removing interfering matrix components and concentrating prostaglandins from biological fluids.[2][3] Reverse-phase sorbents like C18 are commonly used. However, the optimal method may depend on the specific matrix and the required sensitivity. Liquid-liquid extraction (LLE) is also a viable option.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A4: A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.
Q5: Can I use a structural analog as an internal standard instead of a SIL-IS?
A5: While a structural analog can be used, it is not ideal. Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte, meaning they may not experience the same matrix effects. A stable isotope-labeled internal standard is always the preferred choice for accurate quantification in LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for prostaglandin analysis using different sample preparation techniques. Note that specific values can vary depending on the exact experimental conditions.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Prostaglandins | Plasma, Urine, Tissue Homogenate | >90% | [2] |
| Solid-Phase Extraction (Strata® X) | Eicosanoids | Cell Culture Media | 50-100% | [3] |
| Liquid-Liquid Extraction | 8-iso-PGF2α | Plasma | ~86-108% (normalized) | [7] |
| Protein Precipitation | Prostaglandin E2 | Plasma | 96-98% | [8] |
Table 2: Comparison of Matrix Effects for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (C18) | Prostaglandins | Plasma, Urine, Tissue Homogenate | Minimized with proper optimization | [2] |
| Liquid-Liquid Extraction | 8-iso-PGF2α | Plasma | 86.0 - 108.3% (normalized) | [7] |
Matrix Effect (%) is often expressed as the response in the presence of matrix divided by the response in the absence of matrix, multiplied by 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Detailed Methodology 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an appropriate amount of deuterated internal standard (e.g., this compound-d4).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid or acetic acid). This ensures that the acidic prostaglandins are in their neutral form and will be retained on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10-20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology 2: Liquid-Liquid Extraction (LLE) for Prostaglandins from Biological Fluids
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an appropriate amount of deuterated internal standard.
-
Acidify the sample to pH 3-4.
-
-
Extraction:
-
Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with a fresh portion of organic solvent for improved recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-Dihydro-15-keto-PGE1 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto-PGE1 assays. The inherent instability of this prostaglandin E1 metabolite can lead to low reliability in experimental results. This guide aims to address common issues and provide solutions to improve assay performance.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound measurements inconsistent and showing high variability?
A1: The primary reason for low reliability in this compound assays is the chemical instability of the analyte.[1][2] This metabolite of PGE1 can readily dehydrate and form cyclic derivatives, leading to underestimation of the true concentration.[3] The rate of degradation is influenced by factors such as pH, temperature, and the presence of albumin in the sample.[1]
Q2: What is cross-reactivity and how can it affect my results?
A2: Cross-reactivity occurs when the assay's antibody binds to molecules that are structurally similar to this compound, leading to artificially inflated measurements.[4][5] It is crucial to check the cross-reactivity profile of your specific assay kit with other prostaglandins and their metabolites. For example, some assays may show cross-reactivity with the corresponding PGE2 metabolite or other related compounds.[6][7]
Q3: How should I collect and store my samples to ensure the stability of this compound?
A3: Proper sample handling is critical for obtaining reliable data. Bioactive lipids like prostaglandins are often rapidly metabolized in vivo, so for circulating levels, it is more appropriate to measure downstream metabolites.[8] Samples should be kept on ice whenever possible and stored at -80°C for long-term stability.[8] For blood samples, it is recommended to add an anti-coagulant (like EDTA) and a cyclooxygenase inhibitor (like indomethacin) during collection to prevent ex vivo formation of prostaglandins.[7][8]
Q4: What are the different types of assays available for measuring this compound, and which one should I choose?
A4: Several methods are available, each with its own advantages and disadvantages:
-
Radioimmunoassay (RIA): Historically, RIA has been a common method. Some RIAs for the analogous PGE2 metabolite have shown good sensitivity and reproducibility.[9][10] However, they involve the use of radioactive materials.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used, non-radioactive alternative.[11] Commercial ELISA kits are available, but their performance can vary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method but requires derivatization of the analyte and specialized equipment.[3][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high specificity and is increasingly used for the analysis of eicosanoids.
The choice of assay depends on the required sensitivity and specificity, available equipment, and sample throughput.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Analyte Degradation | Ensure proper sample collection and storage procedures are followed. Consider immediate derivatization (e.g., oximation) to stabilize the keto groups.[3] |
| Incorrect Reagent Preparation or Storage | Double-check all reagent dilutions and ensure they have been stored according to the manufacturer's instructions.[13] Allow all reagents to reach room temperature before use.[13] |
| Expired Reagents | Do not use reagents beyond their expiration date.[13] |
| Procedural Error | Review the assay protocol carefully to ensure all steps were performed in the correct order and with the correct incubation times and temperatures. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes to remove all unbound reagents.[13] |
| Cross-Reactivity | Review the kit's cross-reactivity data. If significant cross-reactivity with other sample components is suspected, sample purification may be necessary.[14] |
| Non-Specific Binding | Ensure that the blocking buffer is effective and that plates are properly blocked. |
| Contaminated Reagents or Buffers | Use fresh, high-purity water for all buffer preparations.[14] |
Issue 3: High Variability (Poor Reproducibility)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume errors. |
| Edge Effects on Plate | Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations. Ensure even temperature distribution during incubations by not stacking plates.[13] |
| Incomplete Mixing of Reagents | Thoroughly mix all reagents before use. |
| Sample Heterogeneity | Ensure samples are properly mixed before aliquoting. For complex samples like tissue homogenates, ensure complete homogenization. |
Quantitative Data Summary
The following tables summarize performance data for assays measuring prostaglandin metabolites. Note that data for the specific this compound metabolite is limited, and data from the analogous PGE2 metabolite is often used as a reference.
Table 1: Assay Precision
| Assay Type | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |
| GC-MS | 13,14-dihydro-15-keto-PGE2 | 11.8 | 8.1 | [3] |
| EIA | 13,14-dihydro-15-keto-PGF2α | 3.3 | 10.6 | [11] |
| RIA | 15-keto-13,14-dihydro-PGF2α | 12.2 - 14.0 | - | [9] |
CV: Coefficient of Variation
Table 2: Cross-Reactivity of a Prostaglandin E Metabolite ELISA Kit
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGE1 | 100 |
| 13,14-dihydro-15-keto PGE2 | 100 |
| Bicyclo Prostaglandin E2 | 100 |
| Bicyclo Prostaglandin E1 | 38 |
| 13,14-dihydro-15-keto PGA2 | 12 |
| 13,14-dihydro-15-keto PGD2 | 0.08 |
| 13,14-dihydro-15-keto PGF2α | 0.02 |
| Prostaglandin E1 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Arachidonic Acid | <0.01 |
*Derivatized per Assay Protocol. Data from Cayman Chemical's Prostaglandin E Metabolite ELISA Kit.[7]
Experimental Protocols
General Protocol for a Competitive ELISA for this compound
This protocol is a generalized guideline. Always refer to the specific instructions provided with your assay kit.
1. Sample Preparation and Derivatization:
-
Due to the instability of the target analyte, a derivatization step is often required to form a stable product for measurement.[3] This typically involves a chemical reaction that modifies the ketone groups.
-
For complex samples like plasma or tissue homogenates, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances.
2. Assay Procedure:
-
Prepare standards and samples at the required dilutions in the provided assay buffer.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound (tracer) to each well.
-
Add the specific antibody to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
PGE1 Signaling Pathway
Prostaglandin E1 (PGE1) exerts its effects by binding to specific G-protein coupled receptors on the cell surface, primarily the EP receptors. The binding of PGE1 to EP2 and EP4 receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, mediating various cellular responses. The EP1 receptor, on the other hand, is coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[17][18]
Caption: PGE1 signaling through EP receptors.
Experimental Workflow for this compound ELISA
The following diagram illustrates a typical workflow for measuring this compound using an ELISA, highlighting key steps to ensure data reliability.
Caption: Key steps in a reliable ELISA workflow.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioimmunoassay for the unstable pulmonary metabolites of prostaglandin E1 and E2: an indirect index of their in vivo disposition and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of 13, 14-dihydro-15-keto-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative solid-phase enzymeimmunoassay for 13,14-dihydro-15-keto- prostaglandin F2 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 18. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 13,14-Dihydro-15-keto-PGE1 from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto-PGE1 and why is it important to measure?
A1: this compound is an inactive metabolite of Prostaglandin E1 (PGE1)[1][2]. Measuring its levels in tissues provides a more stable and accurate indication of the endogenous synthesis and metabolism of PGE1, which is a potent bioactive lipid involved in various physiological and pathological processes, including inflammation, vasodilation, and cytoprotection.
Q2: What is the most common method for extracting this compound from tissues?
A2: The most widely used and effective method is solid-phase extraction (SPE) using a C18 reverse-phase column[3][4][5]. This technique allows for the selective retention of prostaglandins and their metabolites from complex biological matrices, followed by elution with an organic solvent.
Q3: How should I store my tissue samples before extraction?
A3: To prevent autoxidation and hydrolysis of lipids, it is crucial to either process the tissue immediately after collection or snap-freeze it in liquid nitrogen and store it at -80°C[6].
Q4: What are the critical steps to ensure high recovery of the analyte?
A4: Key steps for maximizing recovery include: immediate processing or proper storage of the tissue, efficient homogenization on ice, acidification of the sample to a pH of approximately 3.5 before loading onto the SPE column, and using optimized washing and elution solvents[3][6]. The inclusion of 1% formic acid in the loading mixture has been shown to increase recoveries to ≥90% from tissue homogenates[4][5].
Q5: What is the recommended analytical technique for quantifying this compound after extraction?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound[7]. It allows for the separation of closely related compounds and accurate measurement at low concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete tissue homogenization.- Analyte degradation due to improper sample handling.- Suboptimal pH of the sample during SPE loading.- Inefficient elution from the SPE column. | - Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating, rotor-stator homogenizer) on ice.- Keep samples on ice throughout the extraction process and add an antioxidant like butylated hydroxytoluene (BHT).- Adjust the pH of the tissue homogenate to ~3.5 with an acid like hydrochloric or formic acid before loading onto the C18 column[3].- Ensure the elution solvent is appropriate. Methyl formate is an effective elution solvent for prostaglandins[6]. Increase the elution volume if necessary. |
| High Variability Between Replicates | - Inconsistent sample homogenization.- Inconsistent SPE procedure (e.g., flow rate, solvent volumes).- Pipetting errors. | - Standardize the homogenization protocol to ensure uniformity across samples.- Use a positive pressure manifold or a vacuum manifold with controlled flow rates for the SPE steps. Ensure consistent solvent volumes are used for each sample.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Presence of Interfering Peaks in LC-MS/MS | - Incomplete removal of matrix components during SPE.- Co-elution of other lipids or metabolites. | - Optimize the wash steps in the SPE protocol. A wash with a low percentage of organic solvent (e.g., 15% ethanol) can help remove more polar interferences, while a wash with a non-polar solvent like hexane can remove non-polar interferences[3].- Adjust the LC gradient to improve the separation of the analyte from interfering compounds. |
| Analyte Instability | - The 13,14-dihydro-15-keto metabolite of PGE2 is known to be unstable and can dehydrate and form cyclic derivatives[8][9]. This instability is likely shared by the PGE1 metabolite. | - To prevent degradation, derivatization to form oximes of the ketone groups can be performed immediately in the aqueous solution before extraction. This confers stability to the molecule[8][9]. |
Quantitative Data
While specific quantitative data for the extraction of this compound is limited, the following table summarizes typical recovery rates for prostaglandins and their metabolites using optimized solid-phase extraction methods. These values can be used as a benchmark for optimizing your own extraction protocol.
| Analyte Class | Tissue/Matrix Type | Extraction Method | Elution Solvent | Reported Recovery | Reference |
| Prostaglandins & Metabolites | Tissue Homogenate | C18 SPE | Methanol/Water Mixtures | >90% (with 1% formic acid) | [4][5] |
| Prostaglandins & Metabolites | Tissue Homogenate | C18 SPE | Methyl Formate | >85-95% | [6] |
| Prostaglandin Metabolites (PGEM*) | Aqueous Solution | C18 SPE | Methanol/Water Mixtures | 80% | [4] |
*PGEM (prostaglandin E2 metabolite) is structurally similar to this compound.
Experimental Protocols
Detailed Methodology for Extraction of this compound from Tissues
This protocol is a comprehensive procedure for the extraction of this compound from tissue samples for subsequent analysis by LC-MS/MS.
1. Tissue Homogenization
-
Weigh the frozen tissue sample (typically 30-100 mg).
-
Immediately place the tissue in a 2 mL tube containing ice-cold methanol and a stainless steel bead[6].
-
Add an internal standard (e.g., this compound-d4) to each sample for accurate quantification.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the samples on ice during this process.
-
Transfer the homogenate to a new tube and keep at -20°C for 45 minutes to allow for protein precipitation[6].
-
Centrifuge at 1,000 x g for 10 minutes at 4°C[6].
-
Collect the supernatant for solid-phase extraction.
2. Solid-Phase Extraction (SPE)
-
Condition the C18 SPE Cartridge: Wash the cartridge with 5-10 mL of methanol followed by 5-10 mL of deionized water[3][6].
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the this compound and other prostaglandins with 5-10 mL of methyl formate[6].
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis[6].
-
Visualizations
PGE1 Metabolic Pathway
The following diagram illustrates the enzymatic conversion of PGE1 to its inactive metabolite, this compound.
Experimental Workflow for Extraction and Analysis
This diagram outlines the key steps in the extraction and quantification of this compound from tissue samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 13,14-Dihydro-15-keto-PGE1
Welcome to the technical support center for the measurement of 13,14-Dihydro-15-keto-PGE1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of this important prostaglandin E1 metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a clear question-and-answer format.
General Questions
Q1: Why is it challenging to measure Prostaglandin E1 (PGE1) directly in biological samples?
A1: Direct measurement of PGE1 in biological fluids like plasma is difficult due to its rapid metabolism. PGE1 is quickly converted to its 15-keto- and 13,14-dihydro-15-keto metabolites. Therefore, measuring the more stable metabolite, this compound, provides a more accurate reflection of in vivo PGE1 levels.
Q2: What are the common methods for measuring this compound?
A2: The most common methods include competitive Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA). Each method has its own advantages and potential for interference.
ELISA Troubleshooting
Q3: I am observing high background signal in my competitive ELISA. What are the possible causes and solutions?
A3: High background in a competitive ELISA can obscure results. Here are some common causes and their solutions:
| Potential Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time during washes to remove all unbound reagents. Ensure complete aspiration of wash buffer after each step.[1] |
| Incorrect Antibody or Conjugate Concentration | Titrate the primary antibody and enzyme-conjugated antigen to determine the optimal concentrations. Using too high a concentration can lead to non-specific binding. |
| Cross-Reactivity | The antibody may be cross-reacting with other prostaglandins or related compounds in the sample. Refer to the cross-reactivity table for your specific ELISA kit and consider sample purification. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile pipette tips to avoid contamination. |
| Improper Blocking | Increase the blocking time or try a different blocking agent to ensure all non-specific binding sites on the plate are covered. |
Q4: My ELISA is showing a weak or no signal. What should I check?
A4: A weak or absent signal can be due to several factors:
| Potential Cause | Solution |
| Degraded Analyte or Reagents | Ensure proper storage of standards, samples, and kit components as specified by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Procedure | Double-check the protocol for correct incubation times, temperatures, and order of reagent addition.[1] |
| Low Analyte Concentration | The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay. |
| Expired Reagents | Do not use reagents beyond their expiration date. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate. |
LC-MS/MS Troubleshooting
Q5: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I minimize this interference?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS. Here are some strategies to mitigate them:
| Strategy | Description |
| Effective Sample Preparation | Use a robust sample preparation method like Solid Phase Extraction (SPE) to remove interfering substances such as phospholipids from the sample matrix.[2] |
| Chromatographic Separation | Optimize the chromatographic conditions to separate the analyte of interest from matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column. |
| Use of an Internal Standard | A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects. |
| Dilution of the Sample | Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains within the quantifiable range. |
Q6: What are the key considerations for sample collection and handling for this compound analysis?
A6: Proper sample handling is crucial for accurate measurement. Immediately after collection, it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to prevent the ex vivo formation of prostaglandins. Samples should be stored at -80°C until analysis to ensure the stability of the analyte.
Quantitative Data
Cross-Reactivity of a Commercial Prostaglandin E1 ELISA Kit
The following table summarizes the cross-reactivity of a commercially available PGE1 ELISA kit with various related compounds. This data is crucial for understanding potential interferences in your measurements.[3]
| Compound | Cross-Reactivity (%) |
| Prostaglandin E1 (PGE1) | 100 |
| Prostaglandin E2 (PGE2) | 6.50 |
| Prostaglandin E3 (PGE3) | 2.22 |
| 13,14-dihydro-PGE1 | 1.50 |
| 15-keto-PGE1 | 1.15 |
| This compound | 0.19 |
| Prostaglandin F1α (PGF1α) | 0.14 |
| Prostaglandin F2α (PGF2α) | 0.04 |
Experimental Protocols
Detailed Protocol for Solid Phase Extraction (SPE) of Prostaglandins from Plasma
This protocol provides a step-by-step guide for the extraction of prostaglandins, including this compound, from plasma samples using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges
-
Plasma sample with added COX inhibitor (e.g., indomethacin)
-
2M Hydrochloric Acid
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
Nitrogen gas supply or centrifugal vacuum evaporator
-
Assay buffer
Procedure:
-
Sample Acidification: Acidify the plasma sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient retention of prostaglandins on the C18 column.[4]
-
Column Conditioning: Prepare the C18 SPE cartridge by washing it with 20 mL of ethanol followed by 20 mL of deionized water. This activates the stationary phase.[4]
-
Sample Loading: Apply the acidified plasma sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane. These washes remove polar and non-polar interferences, respectively.[4]
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[4]
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a suitable volume of assay buffer for subsequent analysis by ELISA or LC-MS/MS.[4]
Visualizations
PGE1 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin E1 (PGE1), highlighting the formation of its key metabolites, including this compound.
Caption: Metabolic conversion of PGE1 to this compound.
Troubleshooting Workflow for Competitive ELISA
This workflow diagram provides a logical approach to troubleshooting common issues encountered in competitive ELISA for this compound measurement.
Caption: A logical guide for troubleshooting competitive ELISA issues.
Interference Sources in LC-MS/MS Analysis
This diagram illustrates the potential sources of interference at different stages of an LC-MS/MS workflow for this compound analysis.
Caption: Potential interference points in LC-MS/MS analysis.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 ELISA Kit (ab133024) | Abcam [abcam.com]
- 4. arborassays.com [arborassays.com]
Technical Support Center: Quality Control for 13,14-Dihydro-15-keto-PGE1 Analysis
Welcome to the technical support center for the analysis of 13,14-Dihydro-15-keto-PGE1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and best practices for the accurate quantification of this key prostaglandin E1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing this compound?
A1: The two most prevalent methods for the quantitative analysis of this compound in biological samples are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, while ELISA is a high-throughput and cost-effective alternative.[1][2][3]
Q2: Why is proper sample handling critical for this compound analysis?
A2: Proper sample handling is crucial due to the instability of prostaglandins and their metabolites.[1] Incorrect handling can lead to artefactual formation or degradation of the analyte, resulting in inaccurate measurements.[3] Key considerations include rapid processing, use of protease inhibitors, and appropriate storage conditions to minimize enzymatic and chemical degradation.
Q3: What are the key differences between LC-MS/MS and ELISA for this analysis?
A3: LC-MS/MS offers higher specificity and accuracy by separating the analyte from other structurally similar molecules before detection based on its mass-to-charge ratio.[2][3] ELISA relies on antibody-antigen binding, which can sometimes result in cross-reactivity with other metabolites.[3] However, ELISA is generally faster, less expensive, and requires less specialized equipment.[2][3]
Q4: What are the expected concentrations of this compound in biological samples?
A4: The concentration of this compound can vary significantly depending on the biological matrix, species, and physiological state. In human plasma, steady-state concentrations are typically in the low pg/mL range.[4]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase. 3. Sample overload. | 1. Flush the column or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column. 3. Dilute the sample or reduce the injection volume.[5] |
| Low Signal Intensity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Low analyte concentration. | 1. Optimize mass spectrometer source parameters. 2. Improve sample cleanup to remove interfering substances. 3. Concentrate the sample or use a more sensitive instrument.[6] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. | 1. Use high-purity solvents and flush the LC system. 2. Employ a more effective sample preparation method, such as solid-phase extraction (SPE). |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure. 2. Changes in column temperature. 3. Air bubbles in the system. | 1. Check the LC pump for leaks and ensure proper sealing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and purge the system.[6] |
ELISA Analysis
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | 1. Omission of a key reagent. 2. Inactive enzyme conjugate or substrate. 3. Insufficient incubation times. | 1. Carefully review the protocol and ensure all reagents are added in the correct order. 2. Use fresh reagents and verify their activity. 3. Adhere to the recommended incubation times and temperatures. |
| High Background | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or plate. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Use a blocking buffer to minimize non-specific binding. 3. Use fresh, high-quality reagents and a new plate. |
| Poor Precision (High CV%) | 1. Pipetting errors. 2. Inconsistent incubation conditions. 3. Improper plate washing. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure uniform temperature across the plate during incubations. 3. Use an automated plate washer for consistent washing. |
| Standard Curve Issues | 1. Improper standard dilution. 2. Degraded standards. | 1. Perform serial dilutions carefully and accurately. 2. Prepare fresh standards for each assay. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound in plasma. Optimization may be required for different sample types and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., this compound-d4). Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Optimization: Optimize source and collision energy parameters for maximum sensitivity.
Detailed Methodology for ELISA
This protocol is based on a competitive ELISA format. Refer to the specific kit insert for detailed instructions.
1. Reagent Preparation
-
Prepare wash buffer, assay buffer, and standards as per the kit instructions.
2. Assay Procedure
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Parameter | LC-MS/MS | ELISA | Reference |
| Limit of Detection (LOD) | 0.2 pg on-column | ~15 pg/mL | [1][7] |
| Limit of Quantitation (LOQ) | 1 pg on-column | Not always reported | [1] |
| Precision (Intra-assay CV%) | < 15% | < 10% | |
| Precision (Inter-assay CV%) | < 15% | < 15% | |
| Accuracy/Recovery | 85-115% | 80-120% | [8] |
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Logical Troubleshooting Flowchart for Inaccurate Results.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. agilent.com [agilent.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 13,14-Dihydro-15-keto-PGE1
Welcome to the technical support center for the analysis of 13,14-Dihydro-15-keto-PGE1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low recovery, encountered during the quantification of this prostaglandin E1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
This compound is a primary metabolite of Prostaglandin E1 (PGE1), formed by the enzymatic reduction of the C13-C14 double bond and oxidation of the C15 hydroxyl group. Its analysis can be challenging due to its inherent chemical instability, particularly in aqueous solutions, and its low endogenous concentrations in biological matrices. This necessitates robust extraction and sensitive analytical methods to achieve accurate quantification.
Q2: What are the most common causes of low recovery of this compound during solid-phase extraction (SPE)?
The most frequent reasons for low recovery during SPE include:
-
Analyte Breakthrough: The analyte does not sufficiently retain on the SPE sorbent during sample loading and is lost in the flow-through.
-
Elution During Wash Steps: The wash solvent is too strong and prematurely elutes the analyte from the sorbent.
-
Incomplete Elution: The elution solvent is not strong enough to completely desorb the analyte from the SPE sorbent.
-
Improper Sample pH: The pH of the sample may prevent the analyte from being in its optimal form for retention on the sorbent.
-
Analyte Degradation: The metabolite can degrade during sample handling and extraction, especially at non-optimal pH and temperature.
Q3: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1][2][3] This technique offers high selectivity to differentiate the analyte from other structurally similar prostaglandins and their metabolites, which is crucial for accurate measurement in complex biological samples.[3]
Troubleshooting Guide for Low Recovery
This section provides a systematic approach to identifying and resolving issues leading to low recovery of this compound during solid-phase extraction (SPE).
Step 1: Identify the Source of Analyte Loss
To pinpoint the step where the analyte is being lost, collect and analyze the fractions from each stage of the SPE procedure (flow-through, wash eluates, and final eluate).
| Fraction | Potential Problem if Analyte is Detected | Primary Action |
| Flow-through | Inadequate retention of the analyte on the SPE sorbent. | Optimize sample loading conditions (e.g., pH, solvent composition). |
| Wash Eluate(s) | The wash solvent is too strong, causing premature elution. | Decrease the organic solvent percentage in the wash solution. |
| Final Eluate (Low Concentration) | Incomplete elution of the analyte from the sorbent. | Increase the strength or volume of the elution solvent. |
Step 2: Systematic Troubleshooting of SPE Parameters
Based on the findings from Step 1, systematically adjust the following parameters:
Issue: Analyte Breakthrough During Sample Loading
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Acidify the sample to a pH of approximately 3.0 using formic acid or hydrochloric acid. This protonates the carboxylic acid group of the analyte, increasing its retention on reversed-phase (C18) sorbents. |
| High Organic Content in Sample | If the sample is dissolved in a solvent with high organic content, dilute it with water to ensure the organic concentration is low (typically <5%) before loading. |
| Inappropriate Sorbent | For this compound, a C18 reversed-phase sorbent is commonly used and effective. Ensure the sorbent is of high quality and from a reputable supplier. |
| High Flow Rate | Load the sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent. |
| Column Overload | If the sample concentration is very high, it may exceed the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample. |
Issue: Analyte Elution During Wash Steps
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in the wash solution. A common starting point is 5-15% organic solvent in water. |
| Incorrect pH of Wash Solvent | Maintain an acidic pH in the wash solvent to keep the analyte protonated and retained on the C18 sorbent. |
Issue: Incomplete Elution
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | Increase the percentage of organic solvent in the elution solution. A mixture of methanol or acetonitrile with a small amount of a volatile acid or base can be effective. Methyl formate is also a commonly used elution solvent for prostaglandins. |
| Insufficient Elution Volume | Ensure a sufficient volume of the elution solvent is used to completely desorb the analyte. This can be tested by collecting and analyzing multiple small fractions of the eluate. |
| Strong Secondary Interactions | If the analyte has strong secondary interactions with the sorbent, consider adding a modifier to the elution solvent to disrupt these interactions. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Human Plasma
-
Internal Standard (e.g., 13,14-dihydro-15-keto Prostaglandin E1-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (HPLC grade)
-
Methyl Formate
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma to approximately pH 3.0 by adding 0.1 M hydrochloric acid or formic acid.
-
Vortex briefly and let the sample stand on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 20 mL of methanol through them.
-
Equilibrate the cartridges by passing 20 mL of water through them. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned SPE cartridges at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges sequentially with:
-
20 mL of 15% (v/v) methanol in water.
-
20 mL of water.
-
10 mL of hexane.
-
-
Ensure a consistent and slow flow rate during the washing steps.
-
-
Elution:
-
Elute the retained prostaglandins with 15 mL of methyl formate.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Parameters
The following are typical starting parameters for LC-MS/MS analysis. Optimization will be necessary for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Transitions | Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. |
Quantitative Data Summary
The following table summarizes expected recovery data for prostaglandin metabolites under different SPE conditions. Note that these are representative values and actual recoveries may vary.
Table 1: Impact of Sample Acidification on Prostaglandin Metabolite Recovery from Biological Matrices
| Analyte | Matrix | Recovery without Acidification (%) | Recovery with 1% Formic Acid (%) |
| PGE2 Metabolites | Urine | Variable | ≥90% |
| PGE2 Metabolites | Plasma | Variable | ≥90% |
| PGE2 Metabolites | Tissue Homogenate | Variable | ≥90% |
| (Data adapted from a study on PGE2 and its metabolites, demonstrating the significant improvement in recovery with acidification) |
Signaling Pathways and Experimental Workflows
PGE1 Signaling Pathway
Prostaglandin E1 (PGE1) exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.[4][5][6][7]
Caption: PGE1 signaling through EP receptors.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of an experiment to quantify this compound from a biological sample.
Caption: Workflow for quantifying this compound.
Logical Relationship for Troubleshooting Low SPE Recovery
This diagram outlines the decision-making process when troubleshooting low recovery in solid-phase extraction.
Caption: Decision tree for troubleshooting low SPE recovery.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Prostaglandin Metabolite Levels in Healthy and Diseased States
An authoritative comparison of 13,14-Dihydro-15-keto-PGE1 (DHK-PGE1) levels in healthy versus diseased states is hampered by a scarcity of specific quantitative data for this particular metabolite in a wide range of conditions. However, by examining available information on DHK-PGE1 and its closely related counterparts, DHK-PGE2, a picture of its potential role as a biomarker begins to emerge. This guide synthesizes the current understanding of DHK-PGE1 levels, provides detailed experimental methodologies for its quantification, and illustrates the key metabolic pathway.
Direct quantitative data for DHK-PGE1 in various diseases is limited. However, data on the closely related metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (DHK-PGE2), and the urinary metabolite of PGE2 (PGEM), offer insights into how prostaglandin E metabolism is altered in different pathological conditions.
| Condition | Analyte | Sample Type | Healthy Control Levels | Diseased State Levels | Reference |
| Healthy | This compound (DHK-PGE1) | Plasma | ~10 pg/mL | N/A | |
| Non-Small Cell Lung Cancer | 13,14-Dihydro-15-keto-PGE2 (DHK-PGE2) | Tumor Tissue | N/A (adjacent non-cancerous tissue as control) | Decreased compared to adjacent non-cancerous tissue | [1][2] |
| Type 2 Diabetes | Prostaglandin E Metabolite (PGEM) | Plasma | Not specified | Elevated | |
| Pregnancy and Labor | 13,14-Dihydro-15-keto-PGE2 (DHK-PGE2) | Plasma | Not specified | Increased in the third trimester and during/immediately after labor | [1][2] |
| Diabetic Ketoacidosis | 13,14-Dihydro-15-keto-PGE2 (DHK-PGE2) | Plasma | Not specified | Elevated | [3] |
Experimental Protocols
The quantification of DHK-PGE1 and other eicosanoid metabolites is typically performed using highly sensitive analytical techniques such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for Prostaglandin Metabolites
Principle: This method relies on the competition between a known amount of radiolabeled antigen (e.g., tritium-labeled DHK-PGE1) and the unlabeled DHK-PGE1 in the biological sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled DHK-PGE1 in the sample.
General Protocol Outline:
-
Sample Preparation:
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
A known amount of tritiated DHK-PGE1 is added to the plasma as an internal standard to account for procedural losses.
-
The plasma is acidified (e.g., with HCl).
-
Extraction of the prostaglandin metabolite is performed using an organic solvent such as diethyl ether.
-
The organic phase is evaporated to dryness.
-
-
Radioimmunoassay:
-
The dried extract is reconstituted in an appropriate buffer.
-
A specific antibody raised against DHK-PGE1 is added to the reconstituted sample.
-
A known amount of radiolabeled DHK-PGE1 is added.
-
The mixture is incubated to allow competitive binding to occur.
-
The antibody-bound and free fractions of the radiolabeled antigen are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radiolabeled antigen.
-
The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
-
Quantification:
-
A standard curve is generated using known concentrations of unlabeled DHK-PGE1.
-
The concentration of DHK-PGE1 in the sample is determined by comparing the radioactivity of the sample with the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method that has become the gold standard for the analysis of small molecules like prostaglandins. Deuterated internal standards are available for the quantification of DHK-PGE1 by GC- or LC-MS.
Principle: This technique separates the components of a mixture using liquid chromatography, followed by ionization and detection of the molecules and their fragments based on their mass-to-charge ratio using a tandem mass spectrometer.
General Protocol Outline:
-
Sample Preparation:
-
Plasma or other biological fluids are collected.
-
A deuterated internal standard (e.g., DHK-PGE1-d4) is added to the sample.
-
Proteins are precipitated using a solvent like acetone.
-
The supernatant is collected and dried under a stream of nitrogen.
-
-
Chromatographic Separation:
-
The dried extract is reconstituted in a suitable solvent.
-
The sample is injected into a liquid chromatography system, typically a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).
-
The analytes are separated on a C18 reversed-phase column.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (DHK-PGE1) and the internal standard are monitored for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards with known concentrations of DHK-PGE1 and a fixed concentration of the internal standard.
-
The concentration of DHK-PGE1 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Prostaglandin E1 Metabolism and DHK-PGE1 Formation
The following diagram illustrates the metabolic pathway of Prostaglandin E1 (PGE1), leading to the formation of its inactive metabolite, this compound (DHK-PGE1). This process is crucial for the biological inactivation of PGE1.
Caption: Metabolic pathway of Prostaglandin E1 (PGE1) to its inactive metabolite DHK-PGE1.
Experimental Workflow for DHK-PGE1 Measurement by LC-MS/MS
The following diagram outlines a typical workflow for the quantification of DHK-PGE1 in biological samples using LC-MS/MS.
Caption: General workflow for the quantification of DHK-PGE1 by LC-MS/MS.
References
The Evolving Landscape of Diabetic Ketoacidosis Biomarkers: A Comparative Analysis
A definitive validation of 13,14-Dihydro-15-keto-PGE1 as a specific biomarker for diabetic ketoacidosis (DKA) remains to be established in the current scientific literature. Extensive research has primarily focused on a related molecule, 13,14-dihydro-15-keto-prostaglandin E2 (PGE2 metabolite), revealing its potential role in the pathophysiology of DKA. This guide provides a comparative analysis of the established gold-standard biomarker, beta-hydroxybutyrate (BHB), and the emerging potential of the PGE2 metabolite, offering insights for researchers, scientists, and drug development professionals.
Diabetic ketoacidosis is a life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and ketosis. Rapid and accurate diagnosis is crucial for timely intervention and improved patient outcomes. While beta-hydroxybutyrate (BHB) is the current cornerstone of DKA diagnosis and monitoring, ongoing research seeks to identify novel biomarkers that may offer additional diagnostic or prognostic value. This guide delves into the existing data on BHB and the PGE2 metabolite, presenting a clear comparison of their performance and the methodologies for their detection.
Performance Comparison of DKA Biomarkers
The following table summarizes the key performance characteristics of beta-hydroxybutyrate and the 13,14-dihydro-15-keto-PGE2 metabolite in the context of diabetic ketoacidosis. It is important to note that while extensive data is available for BHB, the information for the PGE2 metabolite is more limited.
| Feature | Beta-Hydroxybutyrate (BHB) | 13,14-dihydro-15-keto-PGE2 |
| Diagnostic Cut-off | ≥ 3.0 mmol/L is highly indicative of DKA[1][2] | Not yet established. Levels are significantly elevated in DKA patients compared to controls. |
| Sensitivity | High (approaching 100% at a cut-off of >3.1 mmol/L)[3] | Not yet quantified in large-scale studies. |
| Specificity | High (around 96% at a cut-off of >3.1 mmol/L)[3] | Not yet quantified in large-scale studies. |
| Correlation with DKA Severity | Strong positive correlation with the severity of ketoacidosis[4] | Levels decrease with insulin therapy, suggesting a correlation with metabolic control. |
| Clinical Utility | Gold standard for diagnosis and monitoring of DKA[5] | Investigational; potential role in understanding the inflammatory aspects of DKA. |
| Measurement Time | Rapid (point-of-care tests available)[1] | Time-consuming (requires specialized laboratory techniques). |
Signaling Pathways and Metabolic Processes
The pathophysiology of DKA involves complex metabolic derangements, including the overproduction of ketone bodies and potential alterations in prostaglandin metabolism.
Ketone Body Metabolism in DKA
In a state of absolute or relative insulin deficiency, the body's cells are unable to utilize glucose for energy. This triggers the breakdown of fats (lipolysis) into fatty acids, which are then transported to the liver. In the liver, fatty acids undergo beta-oxidation to produce acetyl-CoA. The excess acetyl-CoA is shunted towards ketogenesis, leading to the formation of the three main ketone bodies: acetoacetate, acetone, and beta-hydroxybutyrate. BHB is the most abundant of these in DKA.
Prostaglandin E2 Metabolism
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is a potent lipid mediator involved in various physiological processes, including inflammation. PGE2 has a very short half-life in circulation and is rapidly metabolized to the more stable compound, 13,14-dihydro-15-keto-PGE2.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their clinical validation and utility. Below are detailed methodologies for the quantification of BHB and the PGE2 metabolite.
Quantification of Beta-Hydroxybutyrate (BHB)
Method: Enzymatic Assay (Point-of-Care or Laboratory-based)
-
Principle: The assay is based on the oxidation of BHB to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, with the simultaneous reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the BHB concentration in the sample.
-
Sample Type: Whole blood, serum, or plasma.
-
Procedure (for laboratory-based assay):
-
Sample Preparation: Centrifuge whole blood to obtain serum or plasma.
-
Reagent Preparation: Prepare the working reagent containing β-hydroxybutyrate dehydrogenase, NAD+, and a suitable buffer as per the manufacturer's instructions.
-
Assay:
-
Pipette the sample and the working reagent into a cuvette.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the change in absorbance at 340 nm using a spectrophotometer.
-
-
Calculation: Calculate the BHB concentration using a standard curve generated with known concentrations of BHB.
-
-
Point-of-Care Testing: Handheld meters are also widely available for the rapid measurement of BHB from a small drop of capillary blood. These devices utilize a similar enzymatic reaction on a test strip.
Quantification of 13,14-dihydro-15-keto-PGE2
Method 1: Radioimmunoassay (RIA)
-
Principle: This is a competitive binding assay where the unlabeled PGE2 metabolite in the sample competes with a fixed amount of radiolabeled PGE2 metabolite for binding to a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample.
-
Sample Type: Plasma or serum.
-
Procedure:
-
Extraction: Extract the lipids, including the PGE2 metabolite, from the plasma or serum sample using an organic solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Chromatography: Purify the extracted sample using column chromatography (e.g., silicic acid chromatography) to separate the PGE2 metabolite from other interfering substances.
-
Assay:
-
Incubate the purified sample with a known amount of radiolabeled PGE2 metabolite (e.g., tritiated) and a specific antibody.
-
Separate the antibody-bound and free radiolabeled metabolite (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
-
Calculation: Determine the concentration of the PGE2 metabolite in the sample by comparing the results to a standard curve generated with known concentrations of the unlabeled metabolite.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This highly sensitive and specific method involves the separation of the derivatized PGE2 metabolite by gas chromatography followed by its detection and quantification by mass spectrometry.
-
Sample Type: Plasma or serum.
-
Procedure:
-
Extraction and Purification: Similar to the RIA method, extract and purify the PGE2 metabolite from the biological sample.
-
Derivatization: Convert the purified PGE2 metabolite into a volatile derivative (e.g., by methylation and silylation) to make it suitable for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
As the derivatized PGE2 metabolite elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the abundance of each ion.
-
-
Quantification: Quantify the PGE2 metabolite by comparing the peak area of its characteristic ions to that of a known amount of an internal standard (e.g., a deuterated version of the metabolite) that was added to the sample at the beginning of the procedure.
-
Experimental Workflow for DKA Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of DKA biomarkers in a research or clinical setting.
Conclusion
Beta-hydroxybutyrate remains the undisputed gold-standard biomarker for the diagnosis and management of diabetic ketoacidosis due to its high sensitivity and specificity, and the availability of rapid point-of-care testing. While direct evidence for the validation of this compound in DKA is currently lacking, research into its closely related counterpart, the PGE2 metabolite, suggests a potential avenue for future investigation. The elevated levels of the 13,14-dihydro-15-keto-PGE2 in DKA patients open up new questions about the role of prostaglandins in the inflammatory processes associated with this acute diabetic complication. Further research, including large-scale clinical studies, is necessary to fully elucidate the diagnostic and prognostic potential of this and other prostaglandin metabolites in diabetic ketoacidosis. For now, BHB remains the cornerstone of DKA biomarker assessment, providing reliable and actionable information for clinicians.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. droracle.ai [droracle.ai]
- 3. Efficacy of quantitative capillary beta-hydroxybutyrate measurement in the diagnosis of diabetic ketoacidosis: a comparison to quantitative serum ketone measurement by nitroprusside reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Role of beta-hydroxybutyric acid in diabetic ketoacidosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13,14-Dihydro-15-keto-PGE1 and PGE1 Plasma Levels for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of Prostaglandin E1 (PGE1) and its primary metabolite, 13,14-Dihydro-15-keto-PGE1, in plasma.
Prostaglandin E1 (PGE1), a potent vasodilator and inhibitor of platelet aggregation, plays a crucial role in various physiological and pathological processes.[1][2] Its therapeutic applications are well-established, particularly in conditions requiring improved blood flow.[3][4] However, the rapid and extensive metabolism of PGE1 presents a significant challenge for its direct measurement in plasma. This guide provides a comprehensive comparison of PGE1 and its more stable, major metabolite, this compound, offering insights into their relative plasma concentrations, metabolic relationship, and the methodologies for their quantification. Understanding the dynamics between these two molecules is critical for accurate pharmacokinetic studies and for monitoring the in vivo disposition of administered PGE1.
The Metabolic Journey: From PGE1 to its Inactive Metabolite
PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA) and exerts its biological effects locally before being rapidly inactivated.[1] The primary route of PGE1 metabolism involves two key enzymatic steps, predominantly occurring in the lungs, which efficiently clear it from the circulation.[5][6] The first and rate-limiting step is the oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase, forming 15-keto-PGE1. This is immediately followed by the reduction of the C-13,14 double bond by prostaglandin reductase, yielding the more stable metabolite, this compound.[4] This rapid, two-step conversion is the reason why plasma levels of the parent PGE1 are exceedingly low, while its metabolite is found in significantly higher concentrations.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 3. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Targeted Metabolomic Profiling of Prostanit, a Novel Anti-PAD NO-Donating Alprostadil-Based Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Metabolic Relationships: A Comparative Guide to 13,14-Dihydro-15-keto-PGE1 and Other Prostaglandin Metabolites
For researchers, scientists, and drug development professionals, understanding the intricate web of prostaglandin metabolism is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of 13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dh-15-k-PGE1) and its correlation with other key prostaglandin metabolites, supported by experimental data and detailed methodologies.
13,14-Dihydro-15-keto-PGE1 is a major inactive metabolite of Prostaglandin E1 (PGE1), a potent bioactive lipid mediator involved in a myriad of physiological processes including vasodilation, inflammation, and cytoprotection. The concentration of 13,14-dh-15-k-PGE1 in biological fluids is often used as an indicator of endogenous PGE1 synthesis. Its correlation with other prostaglandin metabolites can provide a comprehensive snapshot of the eicosanoid profile, offering insights into the activation state of various metabolic pathways in health and disease.
Data Presentation: Correlation of this compound with Other Prostaglandin Metabolites
| Prostaglandin Metabolite | Parent Prostaglandin | Expected Correlation with this compound | Supporting Evidence |
| PGE1 | - | Strong Positive | As the direct precursor, levels of PGE1 are expected to be strongly correlated with its downstream metabolite, 13,14-dh-15-k-PGE1. |
| 13,14-Dihydro-PGE1 (PGE0) | PGE1 | Strong Positive | This is an intermediate metabolite in the conversion of PGE1 to 13,14-dh-15-k-PGE1. A study on intravenous PGE1 infusion showed a significant and concurrent increase in both 13,14-dihydro-PGE1 and 15-keto-13,14-dihydro-PGE1. |
| 15-keto-PGE1 | PGE1 | Positive | Another key metabolite in the PGE1 degradation pathway. |
| 13,14-Dihydro-15-keto-PGE2 | PGE2 | Context-Dependent Positive | As the analogous metabolite of PGE2, its levels are indicative of PGE2 production. A positive correlation would suggest a concurrent activation of both PGE1 and PGE2 synthesis pathways, which can occur in various inflammatory conditions. A study on diabetic nephropathy found a significant positive correlation between PGE2 and its metabolite, 13,14-dihydro-15-keto-PGE2. |
| Tetranor-PGEM | PGE1 & PGE2 | Positive | This is a major urinary metabolite of both PGE1 and PGE2. Its levels would likely correlate with the overall production of E-series prostaglandins. |
| Metabolites of PGD2 and PGF2α | PGD2, PGF2α | Variable | Correlation with metabolites of other prostaglandin series (D and F) would be highly dependent on the specific physiological or pathological context, as the activation of their respective synthases can be differentially regulated. |
Experimental Protocols
Accurate quantification of prostaglandin metabolites is critical for establishing their correlations. The following are detailed methodologies for the analysis of these compounds in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) of Prostaglandins from Plasma
This protocol is adapted from established methods for the extraction of eicosanoids from biological fluids.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Formic acid
-
Deionized water
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Acidification: Acidify 1 mL of plasma to pH 3.5 with 1 M formic acid.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified and clarified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.
-
Elution: Elute the prostaglandin metabolites with 10 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous quantification of multiple prostaglandin metabolites with high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v)
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each prostaglandin metabolite and their deuterated internal standards. For example:
-
This compound: m/z 353.2 -> 271.2
-
13,14-dihydro-15-keto-PGE2: m/z 351.2 -> 271.2
-
-
Data Analysis: Quantification is performed by comparing the peak area ratios of the endogenous metabolites to their respective stable isotope-labeled internal standards.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathway and a general experimental workflow.
Caption: Metabolic pathway of Prostaglandin E1.
Caption: Experimental workflow for prostaglandin analysis.
The Diagnostic Potential of the 13,14-Dihydro-15-keto-PGE1 to PGE1 Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential diagnostic utility of the ratio of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-dihydro-15-keto-PGE1) to its parent compound, Prostaglandin E1 (PGE1). While direct clinical validation of this specific ratio as a diagnostic marker is limited in current literature, this document explores its theoretical advantages over measuring PGE1 alone and compares it to established biomarkers in relevant therapeutic areas.
Prostaglandin E1 is a potent, short-lived signaling molecule with vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.[1] Its rapid metabolism to the more stable this compound presents both a challenge for direct measurement and an opportunity for utilizing the metabolite as a surrogate marker.[2][3] The ratio of the stable metabolite to the unstable parent compound could offer a more accurate and time-insensitive reflection of PGE1 production and activity.
Comparison with Alternative Biomarkers: Peripheral Artery Disease (PAD)
Prostaglandin E1 (Alprostadil) is used therapeutically in patients with peripheral artery disease (PAD).[4] Therefore, monitoring its metabolism could be of diagnostic and prognostic value. The following table compares the potential of the this compound to PGE1 ratio with currently researched biomarkers for PAD.
| Biomarker Panel | Type | Rationale | Advantages | Disadvantages |
| This compound / PGE1 Ratio | Metabolite/Parent Compound Ratio | The metabolite is more stable than PGE1, and the ratio may normalize for individual variations in PGE1 synthesis and metabolism, potentially reflecting the severity of vascular inflammation and response to therapy. | Theoretically more stable and representative of PGE1 production over time than a single PGE1 measurement. | Lacks direct clinical validation as a diagnostic marker for PAD. Requires sensitive analytical methods for measurement. |
| High-sensitivity C-reactive protein (hs-CRP) | Inflammatory Marker | Reflects systemic inflammation, a key component of atherosclerosis and PAD.[5] | Widely available, standardized assays. Prognostic value for cardiovascular events is established.[5] | Not specific to PAD; elevated in various inflammatory conditions.[6] |
| Beta 2 Microglobulin (β2M) & Cystatin C | Markers of Renal Function & Inflammation | Associated with PAD independently of traditional risk factors.[7] | Have shown a higher correlation with Ankle-Brachial Index (ABI) than some conventional risk factors.[7] | Not specific to PAD and can be influenced by renal function. |
| Interleukin-6 (IL-6) | Inflammatory Cytokine | A key pro-inflammatory cytokine involved in the pathogenesis of atherosclerosis.[8] | Directly reflects an inflammatory pathway relevant to PAD. | Short half-life and variability in measurements can be challenging. |
| Ankle-Brachial Index (ABI) | Hemodynamic Measurement | The current non-invasive standard for diagnosing PAD, comparing blood pressure in the ankle to the arm. | Established diagnostic tool. | Can be falsely elevated in patients with calcified arteries (e.g., in diabetes). Requires trained personnel and specialized equipment.[5] |
Quantitative Data on PGE1 and its Metabolites
| Analyte | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (60 µg over 120 min) |
| PGE1 | 1.2 - 1.8 | ~3.6 (twice the baseline) |
| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 | ~10.4 (8 times the baseline) |
| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 4.2 - 6.0 | ~120 (20 times the baseline) |
| Data adapted from Cawello W, et al. Eur J Clin Pharmacol. 1994.[3] |
These data highlight that the concentrations of the metabolites increase more dramatically than the parent compound upon administration, suggesting that the metabolite levels, and potentially the ratio, could be sensitive indicators of PGE1 flux.
Signaling and Metabolic Pathways
To understand the rationale for using the this compound to PGE1 ratio, it is essential to visualize the metabolic cascade and the subsequent signaling pathways.
References
- 1. On the metabolism of prostaglandin E1 administered intravenously to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Targeted Metabolomic Profiling of Prostanit, a Novel Anti-PAD NO-Donating Alprostadil-Based Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers and Genetics in Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biomarkers of Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Clinical Significance of Elevated 13,14-Dihydro-15-keto-PGE1 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical significance of elevated 13,14-dihydro-15-keto-prostaglandin E1 (PGE1) levels with alternative biomarkers. It includes an overview of its metabolic pathway, a summary of its clinical relevance, and detailed experimental protocols for its quantification.
Introduction
13,14-dihydro-15-keto-PGE1 is a primary metabolite of prostaglandin E1 (PGE1), a potent bioactive lipid mediator involved in various physiological processes.[1] PGE1 is rapidly metabolized in circulation, making direct measurement challenging. Consequently, its more stable metabolites, such as this compound, are often monitored to provide an indirect measure of PGE1 production and activity.[2] While research on the direct clinical significance of elevated this compound is limited, studies on its structural analog, 13,14-dihydro-15-keto-PGE2, suggest its potential as a biomarker in various pathological conditions. This guide will explore the available evidence for this compound and its comparators, offering insights for researchers and drug development professionals.
PGE1 Metabolic Pathway
Prostaglandin E1 is synthesized from dihomo-γ-linolenic acid (DGLA) and exerts its biological effects locally before being rapidly metabolized. The primary metabolic pathway involves oxidation of the 15-hydroxyl group to a ketone, followed by reduction of the 13,14-double bond, yielding this compound.
Clinical Significance of Elevated this compound Levels
Direct evidence for the clinical significance of elevated this compound is sparse. However, extrapolating from studies on the analogous PGE2 metabolite, 13,14-dihydro-15-keto-PGE2, we can infer potential areas of interest. It is important to note that while structurally similar, the precursors and some biological activities of PGE1 and PGE2 differ, which may impact the clinical interpretation of their metabolites.
Comparison with Alternative Biomarkers
The utility of this compound as a biomarker is best understood in comparison to its parent compound, other prostaglandin metabolites, and established clinical markers.
| Biomarker | Advantages | Disadvantages | Potential Clinical Application |
| This compound | More stable in circulation than PGE1.[2] | Limited direct clinical data available. Considered biologically inactive.[1] | Monitoring PGE1-related therapeutic interventions. |
| Prostaglandin E1 (PGE1) | The primary bioactive molecule. | Very short half-life, making accurate measurement difficult.[2] | Investigating localized inflammatory responses. |
| 13,14-Dihydro-15-keto-PGE2 | More stable than PGE2. Elevated levels are associated with certain clinical conditions.[3] | Undergoes further metabolism, which can complicate interpretation.[2] | Biomarker for diabetic ketoacidosis, monitoring pregnancy and labor, potential marker in non-small cell lung cancer.[3][4] |
| Tetranor-PGEM | A major urinary metabolite of PGE2, reflecting systemic production.[2] | Requires urine collection, which may not always be feasible. | Biomarker for ulcerative colitis and potentially other inflammatory diseases.[5] |
| C-Reactive Protein (CRP) | Well-established, widely available inflammatory marker. | Non-specific, elevated in a wide range of inflammatory conditions. | General marker of inflammation.[5] |
Experimental Protocols
Accurate quantification of this compound is crucial for its evaluation as a clinical biomarker. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples. Commercial kits are available for the detection of prostaglandin metabolites.
Experimental Workflow for ELISA
Protocol Outline (based on commercially available kits for similar analytes):
-
Sample Preparation: Collect blood in EDTA tubes and centrifuge to obtain plasma. Store at -80°C until analysis.
-
Reagent Preparation: Prepare wash buffers, standards, and other reagents as per the kit manufacturer's instructions.[6]
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin and the specific antibody.
-
Incubate for the specified time (e.g., 1.5 hours at room temperature).[7]
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of this compound based on the standard curve.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules like prostaglandin metabolites.
Experimental Workflow for LC-MS/MS
Protocol Outline:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Ionize the analytes using electrospray ionization (ESI) in negative mode.[11]
-
Detect and quantify the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).[9]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a standard curve and calculate the concentration of this compound in the samples.
-
Performance Characteristics of Analytical Methods
| Method | Sensitivity | Specificity | Throughput | Cost |
| ELISA | pg/mL range[6] | Can have cross-reactivity with related molecules.[12] | High | Lower |
| LC-MS/MS | pg on-column[9] | High | Lower | Higher |
Conclusion
This compound is a stable metabolite of PGE1 that holds potential as a clinical biomarker. While direct evidence of its clinical utility is currently limited, data from its PGE2 analog suggest its relevance in inflammatory and metabolic disorders, as well as in oncology and reproductive health. Further research is needed to validate its role as a diagnostic or prognostic marker and to establish standardized reference ranges. Both ELISA and LC-MS/MS are viable methods for its quantification, with the choice of method depending on the specific requirements for sensitivity, specificity, and throughput. This guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Comparison between Prostaglandin E-major urinary metabolite and C-reactive protein levels to reflect endoscopic scores in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. arborassays.com [arborassays.com]
- 8. mybiosource.com [mybiosource.com]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Analytical Detection of 13,14-Dihydro-15-keto-PGE1
For researchers, scientists, and professionals in drug development, the accurate quantification of 13,14-Dihydro-15-keto-prostaglandin E1 (PGE-M) is crucial for understanding the in vivo production of its parent compound, Prostaglandin E1 (PGE1). As PGE1 is rapidly metabolized, monitoring its stable metabolites provides a more reliable indication of its biological activity. This guide offers a comparative overview of the primary analytical methods for the detection of 13,14-Dihydro-15-keto-PGE1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, sample throughput, and cost. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, GC-MS, and a commercially available ELISA kit suitable for the analysis of this compound.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Analyte Measured | This compound | 13,14-Dihydro-15-keto-PGE2 (as an analogue) | Derivatized this compound |
| Limit of Detection (LOD) | 5 pg on column[1] | Not explicitly found for PGE1 metabolite | ~2 pg/mL (as PGEM)[2] |
| Limit of Quantification (LOQ) | 10 pg on column[1] | 2 ng in tissue incubates (for PGE2 metabolite)[3] | 0.39 pg/mL (as PGEM)[2] |
| Linearity Range | 1-100 pg/µL[1] | Not explicitly found for PGE1 metabolite | 0.39-50 pg/mL (as PGEM)[2] |
| Precision (CV%) | Not explicitly found for PGE1 metabolite | Intra-batch: 11.8%, Inter-batch: 8.1% (for PGE2 metabolite)[3] | Not specified in kit details |
| Specificity | High | High | Good (100% cross-reactivity with derivatized analyte)[2] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | No[1] | Yes[3] | Yes (part of the kit procedure)[2] |
Signaling Pathways and Experimental Workflows
The accurate measurement of this compound is a multi-step process, from understanding its metabolic origin to the final analytical determination.
The general workflow for the analysis of this compound from biological samples involves several key stages, from sample collection to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of typical experimental protocols for each analytical method.
Sample Preparation (General)
For most biological matrices, an initial extraction step is required to isolate the prostaglandins and remove interfering substances.
-
Liquid-Liquid Extraction (LLE):
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3.5 with a suitable acid.
-
Extract the prostaglandins into an organic solvent such as ethyl acetate or a hexane/ethyl acetate mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the appropriate solvent for the chosen analytical method.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the acidified sample onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate and reconstitute the residue.
-
LC-MS/MS Method
This method offers high sensitivity and specificity without the need for derivatization.
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
GC-MS Method
This technique requires derivatization to make the analyte volatile. The following is based on a method for a similar compound, 13,14-dihydro-15-keto-PGE2.[3]
-
Derivatization:
-
Protect the ketone groups by forming oximes.
-
Esterify the carboxylic acid group (e.g., methylation).
-
Silylate the hydroxyl groups (e.g., with t-butyldimethylsilyl).
-
-
Gas Chromatography:
-
Column: A capillary column suitable for the analysis of derivatized prostaglandins.
-
Carrier Gas: Typically helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) or chemical ionization (CI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
-
ELISA Method
The Prostaglandin E Metabolite (PGEM) ELISA kit from Cayman Chemical can be used for the quantification of this compound.[2] This is a competitive assay.
-
Sample Derivatization: The kit includes reagents to convert 13,14-dihydro-15-keto PGE1 into a stable derivative. This step is performed on both samples and standards.
-
Assay Procedure:
-
Add the derivatized samples or standards, a specific antibody, and a tracer (enzyme-conjugated prostaglandin) to a pre-coated microplate.
-
Incubate to allow for competitive binding between the sample/standard and the tracer for the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colored product.
-
Measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
-
Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the analyte in the samples is then determined by interpolating from this standard curve.
References
A Comparative Guide to 13,14-Dihydro-15-keto-PGE1 and Related Metabolites in Human Plasma
This guide provides a comprehensive comparison of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-dihydro-15-keto-PGE1) and its key metabolic precursors, Prostaglandin E1 (PGE1) and 13,14-dihydro-PGE1 (PGE0), in human plasma. It is designed for researchers, scientists, and drug development professionals, offering a summary of reference ranges, detailed experimental protocols for quantification, and an overview of the relevant metabolic pathway. For a broader context, reference data for the major metabolite of Prostaglandin E2 (PGE2) is also included.
Quantitative Data Summary
The following table summarizes the reference ranges for this compound and its related metabolites in the plasma of healthy human subjects. These values have been compiled from various studies utilizing mass spectrometry and radioimmunoassay techniques.
| Analyte | Alternative Names | Reference Range (pg/mL) | Analytical Method(s) |
| This compound | 15-keto-PGE0, PGFM | 2 - 15[1] | GC-MS/MS, Radioimmunoassay |
| 4.2 - 6.0[1] | GC-MS/MS | ||
| Prostaglandin E1 (PGE1) | Alprostadil | 1.2 - 1.8[1] | GC-MS/MS |
| 1 - 3[1] | GC-MS/MS | ||
| 13,14-Dihydro-PGE1 | PGE0 | 0.8 - 1.3[1] | GC-MS/MS |
| 1 - 3[1] | GC-MS/MS | ||
| 13,14-Dihydro-15-keto-PGE2 | PGEM | See Note 1 | Radioimmunoassay, LC-MS/MS |
Note 1: Reference ranges for 13,14-dihydro-15-keto-PGE2 (PGEM) in healthy, non-pregnant individuals are not as clearly defined in the provided search results as those for PGE1 metabolites. However, one study noted that in women during labor, plasma concentrations were higher than in the third trimester, and levels reached a maximum immediately after delivery before decreasing significantly within 30 minutes. Another study on patients with type 2 diabetes showed significantly higher plasma PGEM levels compared to non-diabetic controls.
Prostaglandin E1 Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of Prostaglandin E1.
Caption: Metabolic cascade of Prostaglandin E1.
Experimental Protocols
Accurate quantification of prostaglandins and their metabolites is critical for research and clinical applications. The two most common analytical methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Radioimmunoassay (RIA).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers high specificity and sensitivity for the simultaneous determination of multiple prostaglandin metabolites.
1. Sample Preparation:
-
Internal Standard Addition: A deuterated internal standard of the analyte (e.g., this compound-d4) is added to the plasma sample to account for procedural losses.
-
Solid-Phase Extraction (SPE): The plasma is acidified and applied to an SPE cartridge (e.g., C18). The cartridge is washed to remove interfering substances, and the prostaglandins are then eluted with an organic solvent.
-
Derivatization: To increase volatility for GC analysis, the carboxyl group is esterified (e.g., to a pentafluorobenzyl ester), and the ketone groups are converted to methoximes. Subsequently, hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
2. GC-MS/MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different prostaglandin metabolites are separated based on their boiling points and interaction with the GC column.
-
Tandem Mass Spectrometry: As the separated compounds elute from the GC, they are ionized (typically using negative ion chemical ionization). The mass spectrometer is set to select the precursor ion of the target analyte, fragment it, and then detect a specific product ion. This multiple reaction monitoring (MRM) provides high selectivity and reduces background noise.
3. Quantification:
-
The concentration of the analyte in the original plasma sample is determined by comparing the peak area ratio of the endogenous analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunochemical technique for quantifying specific molecules.
1. Principle:
-
RIA is a competitive binding assay. A known quantity of radiolabeled analyte (tracer) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody.
2. Assay Procedure:
-
Antibody and Tracer: A specific antibody raised against the target metabolite (e.g., this compound) is incubated with the plasma sample and a known amount of the same metabolite that has been radiolabeled (e.g., with tritium, ³H).
-
Incubation: The mixture is incubated to allow the labeled and unlabeled analyte to compete for binding to the antibody.
-
Separation: The antibody-bound fraction is separated from the free (unbound) analyte. This can be achieved by methods such as precipitation of the antibody-antigen complex or by using a solid-phase-coated antibody.
-
Detection: The radioactivity of the bound fraction is measured using a scintillation counter.
3. Quantification:
-
The concentration of the unlabeled analyte in the sample is inversely proportional to the amount of radioactivity measured in the bound fraction. A standard curve is generated using known concentrations of the unlabeled analyte, and the concentration in the unknown sample is determined by interpolation from this curve. Some RIA methods for prostaglandin metabolites are direct, meaning they can be performed on unextracted plasma, while others may require a prior extraction and chromatography step to improve specificity.[1][2]
Experimental Workflow Example
The following diagram outlines a typical workflow for the analysis of prostaglandin metabolites from human plasma.
Caption: General workflow for prostaglandin analysis.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 13,14-Dihydro-15-keto-PGE1
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 13,14-Dihydro-15-keto-PGE1, a metabolite of Prostaglandin E1 (PGE1). The following procedures are based on established safety protocols for hazardous chemical waste and information from the safety data sheet of the parent compound, Alprostadil (PGE1).
Key Safety and Handling Information
| Parameter | Value/Instruction | Source |
| Chemical State | Typically supplied as a solution in methyl acetate or ethanol. | [1][2] |
| Storage Temperature | -20°C is recommended for long-term storage. | [3] |
| Personal Protective Equipment (PPE) | Lab coat, gloves (nitrile or other chemically resistant), and splash goggles are mandatory. A dust respirator should be used if handling a solid form. | [4] |
| Primary Disposal Route | Incineration by a licensed hazardous material disposal company. | [4] |
| Prohibited Disposal Routes | Do not dispose of in sanitary sewers, storm sewers, or landfills. | [4] |
| Spill Cleanup | Absorb spill with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. Avoid creating dust if in solid form. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from the point of waste generation to final removal by a certified waste management provider.
I. Immediate Handling and Segregation of Waste
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemically resistant gloves, and safety goggles.
-
Waste Identification and Labeling:
-
Clearly label a dedicated, chemically compatible waste container. The label should include:
-
The full chemical name: "this compound"
-
The solvent (e.g., "in Methyl Acetate")
-
The appropriate hazard symbols (e.g., "Flammable Liquid," "Toxic")
-
The date of waste generation.
-
-
-
Waste Segregation:
-
Collect all waste containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, vials), in the designated waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
II. Temporary Storage in the Laboratory
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage or evaporation of the solvent.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory. This area should be away from direct sunlight, heat sources, and general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
III. Institutional Waste Collection and Final Disposal
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.
-
Documentation: Complete any required waste disposal forms or manifests provided by your institution or the licensed waste disposal company.
-
Final Disposal Method: The designated and licensed hazardous material disposal company will transport the waste for final disposal, which should be high-temperature incineration.[4] This method is effective for the complete destruction of organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
